molecular formula C26H24ClF3N4O5 B15136300 BMS-960

BMS-960

Cat. No.: B15136300
M. Wt: 564.9 g/mol
InChI Key: ICBXYRXMGCYMPS-GRTNUQQKSA-N
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Description

BMS-960 is a useful research compound. Its molecular formula is C26H24ClF3N4O5 and its molecular weight is 564.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H24ClF3N4O5

Molecular Weight

564.9 g/mol

IUPAC Name

(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C26H23F3N4O5.ClH/c27-26(28,29)20-21(16-5-2-1-3-6-16)31-37-22(20)24-30-23(32-38-24)17-10-8-15(9-11-17)19(34)14-33-12-4-7-18(13-33)25(35)36;/h1-3,5-6,8-11,18-19,34H,4,7,12-14H2,(H,35,36);1H/t18-,19+;/m0./s1

InChI Key

ICBXYRXMGCYMPS-GRTNUQQKSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C[C@H](C2=CC=C(C=C2)C3=NOC(=N3)C4=C(C(=NO4)C5=CC=CC=C5)C(F)(F)F)O)C(=O)O.Cl

Canonical SMILES

C1CC(CN(C1)CC(C2=CC=C(C=C2)C3=NOC(=N3)C4=C(C(=NO4)C5=CC=CC=C5)C(F)(F)F)O)C(=O)O.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-986260, a Potent and Selective TGFβR1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986260 is a highly potent and selective, orally bioavailable small molecule inhibitor of the Transforming Growth Factor-β Receptor 1 (TGFβR1), also known as Activin Receptor-Like Kinase 5 (ALK5). Developed as an immuno-oncology agent, its mechanism of action centers on the blockade of the TGF-β signaling pathway, a key driver of immunosuppression in the tumor microenvironment. By inhibiting TGFβR1, BMS-986260 prevents the phosphorylation and subsequent nuclear translocation of SMAD2 and SMAD3 (pSMAD2/3), leading to the abrogation of downstream TGF-β-mediated transcriptional regulation. This inhibition has been shown to enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors. Preclinical studies have demonstrated robust in vivo efficacy in syngeneic tumor models. However, the development of BMS-986260 was ultimately terminated due to dose-limiting cardiovascular toxicity observed in animal models. This guide provides a comprehensive overview of the mechanism of action, key quantitative data, and detailed experimental protocols related to the preclinical evaluation of BMS-986260.

Core Mechanism of Action: TGFβR1 Inhibition

The primary mechanism of action of BMS-986260 is the competitive inhibition of the ATP-binding site of the TGFβR1 kinase domain.[1] TGF-β ligands (TGF-β1, -β2, -β3) bind to the type II TGF-β receptor (TGFβR2), a constitutively active serine/threonine kinase. This binding event recruits and activates TGFβR1, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in a wide array of cellular processes, including immunosuppression.

BMS-986260 selectively binds to TGFβR1, preventing the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the entire downstream signaling cascade.[1] This leads to a reduction in the expression of TGF-β target genes that contribute to an immunosuppressive tumor microenvironment, such as those involved in the differentiation and function of regulatory T cells (Tregs) and the inhibition of cytotoxic T lymphocyte (CTL) activity.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGFβR2 TGF-beta->TGFBR2 Binds TGFBR1 TGFβR1 TGFBR2->TGFBR1 Recruits & Activates SMAD2/3 SMAD2/3 TGFBR1->SMAD2/3 Phosphorylates BMS-986260 BMS-986260 BMS-986260->TGFBR1 Inhibits pSMAD2/3 pSMAD2/3 pSMAD2/3_SMAD4_complex pSMAD2/3-SMAD4 Complex pSMAD2/3->pSMAD2/3_SMAD4_complex Complexes with SMAD4 SMAD4 SMAD4->pSMAD2/3_SMAD4_complex Gene_Expression Immunosuppressive Gene Expression pSMAD2/3_SMAD4_complex->Gene_Expression Translocates & Regulates

Diagram 1: TGF-β Signaling Pathway and BMS-986260 Inhibition.

Quantitative Data Summary

The preclinical data for BMS-986260 demonstrates its high potency and selectivity for TGFβR1. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of BMS-986260

ParameterSpeciesValueReference
TGFβR1 (ALK5) IC50 -1.6 nM
TGFβR1 Kiapp Human0.8 nM
Mouse1.4 nM
pSMAD2/3 Nuclear Translocation IC50 Mink Lung Epithelial (MvLu1) Cells350 nM
Normal Human Lung Fibroblasts (NHLF)190 nM
Kinase Selectivity >200 Kinase PanelHigh selectivity for TGFβR1 over TGFβR2 and other kinases

Table 2: Preclinical Pharmacokinetics of BMS-986260

SpeciesDosing RouteClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (%)
Mouse IV/PO184.59.1100
Rat IV/PO331.1-100
Dog IV/PO62.9593

Data adapted from Velaparthi et al., 2020.[1]

Table 3: In Vivo Efficacy of BMS-986260 in MC38 Syngeneic Tumor Model

Treatment GroupDosing RegimenTumor Growth Inhibition (%)Complete Responses (%)
Vehicle --0
BMS-986260 (3.75 mg/kg, PO, QD) DailySignificant-
Anti-PD-1 -Significant-
BMS-986260 + Anti-PD-1 DailyCurative EfficacyHigh
BMS-986260 + Anti-PD-1 3 days on / 4 days offSimilar to daily dosingHigh

Data interpretation from Velaparthi et al., 2020.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of BMS-986260.

In Vitro Assays

1. TGFβR1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the in vitro potency of BMS-986260 in inhibiting TGFβR1 kinase activity.

  • Principle: A competitive binding assay where the displacement of a fluorescently labeled tracer from the kinase by an inhibitor is measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[2]

  • Materials:

    • Recombinant human TGFβR1 (ALK5)

    • LanthaScreen™ Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer

    • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[2]

    • BMS-986260 (serially diluted in DMSO)

    • 384-well microplates

  • Procedure:

    • Prepare a 3X solution of BMS-986260 at various concentrations in kinase buffer.

    • Prepare a 3X mixture of TGFβR1 kinase and Eu-anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

    • In a 384-well plate, add 5 µL of the 3X BMS-986260 solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

2. pSMAD2/3 Nuclear Translocation Assay (Immunofluorescence)

  • Objective: To assess the functional inhibition of the TGF-β signaling pathway by measuring the nuclear translocation of phosphorylated SMAD2/3.

  • Cell Lines:

    • Mink Lung Epithelial (MvLu1) cells

    • Normal Human Lung Fibroblasts (NHLF)[1]

  • Materials:

    • MvLu1 or NHLF cells

    • Complete growth medium

    • Serum-free medium

    • Recombinant human TGF-β1

    • BMS-986260

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody: Rabbit anti-pSMAD2/3

    • Secondary antibody: Alexa Fluor™ 488-conjugated anti-rabbit IgG

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

    • High-content imaging system

  • Procedure:

    • Seed MvLu1 or NHLF cells in 96-well imaging plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with a serial dilution of BMS-986260 for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-pSMAD2/3 antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of pSMAD2/3. The ratio of nuclear to cytoplasmic intensity is used to determine the extent of translocation.

    • Plot the nuclear-to-cytoplasmic ratio against the inhibitor concentration to calculate the IC50 value.

experimental_workflow cluster_invitro In Vitro pSMAD2/3 Assay A Seed Cells (MvLu1 or NHLF) B Serum Starvation A->B C Pre-treat with BMS-986260 B->C D Stimulate with TGF-β1 C->D E Fix, Permeabilize, and Block D->E F Immunostain for pSMAD2/3 and DAPI E->F G High-Content Imaging and Analysis F->G H IC50 Determination G->H

Diagram 2: Workflow for pSMAD2/3 Nuclear Translocation Assay.
In Vivo Studies

1. MC38 Syngeneic Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of BMS-986260 alone and in combination with an anti-PD-1 antibody.

  • Animal Model:

    • Female C57BL/6 mice, 6-8 weeks old.[3][4]

  • Tumor Cell Line:

    • MC38 murine colon adenocarcinoma cells.[4]

  • Materials:

    • MC38 cells cultured in complete medium (e.g., DMEM with 10% FBS).

    • Sterile PBS

    • BMS-986260 formulated for oral gavage.

    • Anti-mouse PD-1 antibody (e.g., clone RMP1-14) or isotype control.

  • Procedure:

    • Harvest MC38 cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.[3]

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width2) / 2).

    • When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment groups.

    • Administer BMS-986260 orally (e.g., 3.75 mg/kg) daily or on an intermittent schedule (3 days on, 4 days off).

    • Administer the anti-PD-1 antibody intraperitoneally (e.g., 10 mg/kg) on a schedule such as every 3-4 days for a set number of doses.

    • Monitor tumor volume and body weight 2-3 times per week.

    • Euthanize mice when tumors reach a predetermined endpoint or at the end of the study.

    • Excise tumors for weighing and further analysis (e.g., flow cytometry for immune cell infiltration).

Toxicology Studies

1. Cardiovascular Toxicity Assessment in Rats

  • Objective: To evaluate the potential cardiovascular toxicity of BMS-986260.

  • Animal Model:

    • Sprague-Dawley or Fischer 344 rats.

  • Procedure:

    • Administer BMS-986260 orally to rats at various doses and schedules (e.g., daily for 10 days, or intermittent dosing for 1-3 months).

    • Monitor animals for clinical signs of toxicity.

    • At the end of the study, collect blood for analysis of cardiac biomarkers (e.g., troponins).

    • Euthanize the animals and perform a complete necropsy.

    • Collect the heart and aorta for histopathological examination.

    • Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A board-certified veterinary pathologist examines the tissues for any signs of cardiotoxicity, such as valvulopathy (thickening and inflammation of the heart valves) and aortic pathology.

logical_relationship cluster_preclinical Preclinical Development Funnel A In Vitro Potency & Selectivity Assays B Cellular Functional Assays (pSMAD2/3 Translocation) A->B Demonstrates Target Engagement C Pharmacokinetic Studies (PK) B->C Informs Dosing for In Vivo Studies D In Vivo Efficacy Studies (MC38 Tumor Model) C->D Guides Efficacious Dose Selection E Toxicology Studies (Cardiovascular Safety) D->E Positive Efficacy Warrants Safety Assessment F Termination of Development E->F Unfavorable Safety Profile

Diagram 3: Logical Flow of BMS-986260 Preclinical Evaluation.

Conclusion

BMS-986260 is a potent and selective inhibitor of TGFβR1 that effectively blocks the downstream SMAD2/3 signaling pathway. Its mechanism of action translates to significant anti-tumor efficacy in preclinical models, particularly in combination with anti-PD-1 therapy, by reversing TGF-β-mediated immunosuppression. However, the development of BMS-986260 was halted due to mechanism-based cardiovascular toxicity observed in rats. This case highlights the critical importance of thorough toxicological evaluation in drug development, even for highly potent and selective compounds with promising efficacy. The detailed mechanistic and methodological information provided in this guide serves as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery.

References

In-Depth Technical Guide: Discovery and Synthesis of BMS-960

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document provides a comprehensive overview of its discovery, synthesis, and mechanism of action. The synthesis section details a stereospecific, scalable process suitable for producing the active pharmaceutical ingredient (API). The biological context section outlines the role of S1P1 agonism in potential therapeutic applications and includes available data on the compound's activity. This guide is intended to serve as a technical resource for professionals in the field of drug discovery and development.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a crucial role in regulating the trafficking of lymphocytes from secondary lymphoid organs to the peripheral circulation. Agonism of S1P1 leads to the internalization of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient and effectively sequestering them within the lymph nodes. This mechanism forms the basis for the therapeutic effect of S1P1 receptor modulators in autoimmune diseases.

This compound has been identified as a potent and selective S1P1 receptor agonist, suggesting its potential for the treatment of immune-mediated conditions and vascular diseases.[1][2] Its discovery was part of a broader effort to develop next-generation S1P1 modulators with improved safety and efficacy profiles.

Chemical Profile

Property Value
IUPAC Name (S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid
Chemical Formula C26H23F3N4O5
Molecular Weight 528.49 g/mol
CAS Number 1265321-86-5 (free base)
Appearance White solid

Synthesis

A stereospecific and scalable synthesis for this compound has been developed, focusing on a convergent approach that joins two key intermediates. The process is highlighted by an enzymatic reduction and a regioselective epoxide ring-opening reaction to establish the desired stereochemistry.

Retrosynthetic Analysis

The synthesis of this compound can be envisioned through the connection of two primary fragments: the chiral amino alcohol side chain and the substituted isoxazole-oxadiazole core.

G BMS960 This compound Intermediate1 Chiral Amino Alcohol Side Chain BMS960->Intermediate1 Disconnection 1 Intermediate2 Isoxazole-Oxadiazole Core BMS960->Intermediate2 Disconnection 2

Caption: Retrosynthetic approach for this compound.

Synthesis of Key Intermediates

3.2.1. Synthesis of (S)-4-(Oxiran-2-yl)benzonitrile

The synthesis of the chiral epoxide intermediate commences with an enzymatic reduction of an α-bromoketone to afford the corresponding (S)-bromo alcohol. This key step establishes the stereocenter of the side chain. Subsequent treatment with a base promotes intramolecular cyclization to yield the desired (S)-4-(oxiran-2-yl)benzonitrile.

3.2.2. Synthesis of 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid

The isoxazole (B147169) core is constructed via a [3+2] cycloaddition reaction between a nitrile oxide and an appropriate alkyne, followed by further functional group manipulations to install the carboxylic acid moiety.

Convergent Synthesis of this compound

The final steps of the synthesis involve the coupling of the two key intermediates. A regioselective and stereospecific ring-opening of the epoxide, (S)-4-(oxiran-2-yl)benzonitrile, with a suitable chiral piperidine (B6355638) derivative, followed by the formation of the 1,2,4-oxadiazole (B8745197) ring and subsequent hydrolysis of the ester, affords this compound.

G cluster_0 Side Chain Synthesis cluster_1 Core Synthesis cluster_2 Final Assembly Bromoketone Bromoketone Bromoalcohol Bromoalcohol Bromoketone->Bromoalcohol Enzymatic Reduction Epoxide Epoxide Bromoalcohol->Epoxide Base AminoAlcohol AminoAlcohol Epoxide->AminoAlcohol Ring Opening with Chiral Piperidine NitrileOxide Nitrile Oxide Isoxazole Isoxazole NitrileOxide->Isoxazole Alkyne Alkyne Alkyne->Isoxazole [3+2] Cycloaddition CarboxylicAcid CarboxylicAcid Isoxazole->CarboxylicAcid Oxidation BMS960 BMS960 CarboxylicAcid->BMS960 AminoAlcohol->BMS960 1. Oxadiazole Formation 2. Hydrolysis

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

S1P1 Receptor Signaling Pathway

This compound acts as a potent agonist at the S1P1 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. S1P1 exclusively couples to the Gi/o family of heterotrimeric G proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the Gβγ subunits can activate other downstream effectors, including phosphoinositide 3-kinase (PI3K) and Rac, which are involved in cell survival and migration. A key consequence of sustained S1P1 agonism is the internalization and degradation of the receptor, which prevents lymphocytes from egressing from lymph nodes.

G BMS960 This compound S1P1 S1P1 Receptor BMS960->S1P1 Binds and Activates Gi Gi/o Protein S1P1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits LymphocyteEgress Lymphocyte Egress Gi->LymphocyteEgress Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates

Caption: Simplified S1P1 receptor signaling pathway.

Quantitative Biological Data

While specific quantitative data such as IC50, EC50, and Ki values for this compound are not publicly available in the primary literature, it is described as a "potent and selective S1P1 receptor agonist".[2] The improved synthesis was utilized to produce batches of this compound for Ames testing and other toxicological studies.

Experimental Protocols

The following are generalized protocols for assays relevant to the characterization of S1P1 receptor agonists.

S1P1 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the S1P1 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human S1P1 receptor.

  • Radioligand (e.g., [³²P]S1P or a tritiated S1P1 agonist).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (high concentration of a known S1P1 ligand).

  • 96-well plates.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Initiate the binding reaction by adding the S1P1 receptor-containing cell membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Dry the filter mats and measure the radioactivity of each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Prepare Reagents AddReagents Add Reagents to 96-well Plate Start->AddReagents AddMembranes Add S1P1 Membranes AddReagents->AddMembranes Incubate Incubate AddMembranes->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End Results Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

S1P1 Receptor Functional Assay (GTPγS Binding Assay)

Objective: To measure the functional activity (EC50 and % agonism) of a test compound at the S1P1 receptor by quantifying G-protein activation.

Materials:

  • Cell membranes prepared from cells overexpressing the human S1P1 receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent).

  • Test compound (this compound) at various concentrations.

  • Basal control (buffer only).

  • Positive control (a known S1P1 agonist).

  • 96-well plates.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer containing GDP, [³⁵S]GTPγS, and the test compound or controls.

  • Initiate the reaction by adding the S1P1 receptor-containing cell membranes.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction, filter, and wash as described for the binding assay.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the stimulated binding (cpm) against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) from the resulting sigmoidal curve.

  • Calculate the percent agonism relative to the response produced by the positive control.

Conclusion

This compound is a potent and selective S1P1 receptor agonist with a well-defined and scalable stereospecific synthesis. Its mechanism of action, centered on the modulation of lymphocyte trafficking, positions it as a promising candidate for the treatment of autoimmune and inflammatory diseases. Further disclosure of its detailed pharmacological and pharmacokinetic properties will be crucial for its continued development and potential clinical application. This document provides a foundational technical overview for researchers and professionals working on S1P1 receptor modulators and related therapeutic areas.

References

In-Depth Technical Guide: BMS-960, a Potent and Selective S1P1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-960 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, a class of molecules with significant therapeutic potential in autoimmune diseases and other inflammatory conditions. Its mechanism of action centers on the modulation of lymphocyte trafficking, preventing their migration from lymphoid tissues into the bloodstream and sites of inflammation. This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including its interaction with the S1P1 receptor and the subsequent intracellular signaling cascades. Detailed experimental methodologies for key assays relevant to the characterization of S1P1 agonists are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid.[1] Its chemical structure is characterized by a central phenyl ring linked to a 1,2,4-oxadiazole (B8745197) and a piperidine-carboxylic acid moiety.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic Acid)[1]
Chemical Formula C26H23F3N4O5[1][2]
Molecular Weight 528.48 g/mol [2][3]
CAS Number (Free Base) 1265321-86-5[1][2][3]
CAS Number (HCl Salt) 1265323-40-7[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Solid powder[1]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1]
Solubility Information not publicly available.
pKa Information not publicly available.
Melting Point Information not publicly available.

Mechanism of Action: S1P1 Receptor Signaling

This compound exerts its pharmacological effects by acting as a potent and selective agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). The endogenous ligand for this receptor is sphingosine-1-phosphate (S1P). The S1P1 receptor is primarily coupled to the Gi/o family of G proteins.

Upon binding of an agonist like this compound, the S1P1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate various downstream effector molecules, including phosphatidylinositol 3-kinase (PI3K) and phospholipase C (PLC).

Activation of PI3K leads to the phosphorylation of Akt, a key regulator of cell survival and proliferation. PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Furthermore, S1P1 receptor activation can stimulate the Ras-ERK signaling pathway, which is involved in cell growth and differentiation. A critical consequence of S1P1 receptor agonism in the context of immune modulation is the internalization of the receptor, which renders lymphocytes unresponsive to the S1P gradient that guides their egress from lymph nodes. This functional antagonism leads to the sequestration of lymphocytes in secondary lymphoid organs, reducing their circulation in the bloodstream and infiltration into inflamed tissues.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS960 This compound S1P1 S1P1 Receptor BMS960->S1P1 Agonist Binding G_protein Gi/o Protein S1P1->G_protein Activation Lymphocyte_Egress Lymphocyte Egress Inhibition S1P1->Lymphocyte_Egress Functional Antagonism AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation PLC PLC G_protein->PLC Activation Ras Ras G_protein->Ras Activation cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt ERK ERK Ras->ERK

Figure 1: this compound Activated S1P1 Signaling Pathway.

Experimental Protocols

While specific experimental data for this compound is not extensively available in the public domain, the following protocols are standard for characterizing S1P1 receptor agonists and are based on methodologies used for similar compounds like BMS-986104.

S1P1 Receptor Binding Assay

This assay determines the affinity of the compound for the S1P1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A radiolabeled S1P1 receptor ligand, such as [³²P]S1P, is used as a tracer.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Incubation: The reaction is incubated to allow for binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

GTPγS Functional Assay

This assay measures the functional activation of the G protein coupled to the S1P1 receptor.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the S1P1 receptor are used.

  • Reagents: The assay buffer contains GDP to ensure G proteins are in their inactive state and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Incubation: Membranes are incubated with varying concentrations of the test compound (this compound) in the presence of [³⁵S]GTPγS.

  • Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Separation: The reaction is terminated, and the [³⁵S]GTPγS-bound G proteins are separated from the unbound nucleotide, typically by filtration.

  • Detection: The amount of incorporated [³⁵S]GTPγS is measured by scintillation counting.

  • Data Analysis: The data are plotted as a dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

Experimental_Workflow cluster_binding S1P1 Receptor Binding Assay cluster_functional GTPγS Functional Assay B_Start Start B_Membranes Prepare S1P1-expressing cell membranes B_Start->B_Membranes B_Incubate Incubate membranes with [³²P]S1P and varying [this compound] B_Membranes->B_Incubate B_Filter Separate bound and free radioligand by filtration B_Incubate->B_Filter B_Count Quantify radioactivity B_Filter->B_Count B_Analyze Calculate IC50 and Ki B_Count->B_Analyze B_End End B_Analyze->B_End F_Start Start F_Membranes Prepare S1P1-expressing cell membranes F_Start->F_Membranes F_Incubate Incubate membranes with [³⁵S]GTPγS, GDP, and varying [this compound] F_Membranes->F_Incubate F_Filter Separate bound and free [³⁵S]GTPγS by filtration F_Incubate->F_Filter F_Count Quantify radioactivity F_Filter->F_Count F_Analyze Calculate EC50 and Emax F_Count->F_Analyze F_End End F_Analyze->F_End

Figure 2: General Workflow for S1P1 Agonist Characterization.

Quantitative Data

While specific quantitative pharmacological data for this compound is not publicly available, for a potent and selective S1P1 receptor agonist, one would expect to see the following types of data. The values presented for the related compound BMS-986104-P are provided for illustrative purposes.

Table 3: Illustrative Pharmacological Profile of an S1P1 Agonist (Data for BMS-986104-P)

AssayParameterValue (nM)
S1P1 Binding Ki0.08
GTPγS Functional Assay EC500.03
cAMP Functional Assay EC500.01

Conclusion

This compound is a promising S1P1 receptor agonist with a chemical structure designed for high potency and selectivity. Its mechanism of action, centered on the modulation of the S1P1 signaling pathway and subsequent inhibition of lymphocyte trafficking, positions it as a potential therapeutic agent for autoimmune and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel S1P1 receptor modulators. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and therapeutic potential.

References

In Vitro Characterization of BMS-960: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking and immune responses. This document provides an in-depth technical overview of the in vitro characterization of this compound, summarizing its bioactivity, and detailing the experimental protocols for key assays. The information presented is intended to guide researchers in the further study and development of this and similar S1P1 receptor modulators.

Core Pharmacological Data

The in vitro activity of this compound has been primarily characterized by its potent agonism at the human S1P1 receptor. The key quantitative metric identified is its half-maximal effective concentration (EC50) in a functional assay measuring G protein activation.

ParameterValue (nM)Assay SystemReference
EC50 3.5[³⁵S]GTPγS binding assay in CHO cell membranes expressing human S1P1[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the S1P1 receptor. The S1P1 receptor is coupled to the Gi/o family of heterotrimeric G proteins.[2][3] Upon agonist binding, a conformational change in the receptor catalyzes the exchange of GDP for GTP on the α subunit of the G protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effector proteins.

The primary signaling cascade initiated by S1P1 activation involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2] Furthermore, the Gβγ subunits can activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/MAPK/ERK pathway, which are involved in cell survival, proliferation, and migration.[2][4][5][6]

S1P1_Signaling_Pathway cluster_membrane Cell Membrane BMS960 This compound S1P1 S1P1 Receptor BMS960->S1P1 Binds and Activates G_protein Gαi/o-Gβγ S1P1->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PI3K PI3K G_beta_gamma->PI3K Ras Ras G_beta_gamma->Ras cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt ERK ERK Ras->ERK GTP_gammaS_Workflow start Start prep_membranes Prepare CHO-hS1P1 Cell Membranes start->prep_membranes prep_compound Prepare this compound Serial Dilutions start->prep_compound assay_setup Set up 96-well plate: Buffer, Compound, GDP, Membranes, [³⁵S]GTPγS prep_membranes->assay_setup prep_compound->assay_setup incubation Incubate at 30°C for 60 minutes assay_setup->incubation filtration Terminate by Filtration (Cell Harvester) incubation->filtration washing Wash Filters filtration->washing detection Add Scintillation Cocktail & Count Radioactivity washing->detection analysis Data Analysis: Calculate EC50 detection->analysis end End analysis->end

References

In-depth Technical Guide on the Pharmacokinetics of BMS-960 in Animal Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document aims to provide a comprehensive overview of the pharmacokinetics of BMS-960, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in various animal models. The information is curated to assist researchers and professionals in the field of drug development.

Introduction

This compound is identified as a potent and selective S1P1 receptor agonist containing an isoxazole (B147169) moiety.[1][2][3] Its development was intended for potential therapeutic applications in immune and vascular diseases.[2][3] A key step in its preclinical assessment involves understanding its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME) in relevant animal models. This guide synthesizes the publicly available information regarding the synthesis of this compound for biological evaluation and contextualizes its standing within the broader landscape of Bristol-Myers Squibb's S1P1 receptor modulator programs.

Synthesis for Preclinical Evaluation

A stereospecific scale-up synthesis of this compound was developed to produce sufficient quantities of the active pharmaceutical ingredient (API) for biological and toxicological studies, including Ames testing.[1] The process involved an enzymatic reduction of an α-bromoketone and a regioselective, stereospecific epoxide ring-opening reaction.[1] This indicates that the compound reached a stage of preclinical development where such studies were warranted.

Pharmacokinetic Data in Animal Models

Despite the confirmed synthesis of this compound for toxicological and biological assessment, a thorough search of publicly available scientific literature and databases reveals a notable absence of specific quantitative pharmacokinetic data for this compound in any animal model. Studies detailing parameters such as Cmax, Tmax, AUC, half-life, and bioavailability for this compound have not been published.

This lack of public data suggests that either the pharmacokinetic studies were conducted but the results remain proprietary to Bristol-Myers Squibb, or the compound was deprioritized at an early stage of development before extensive in vivo pharmacokinetic profiling was completed or published. It was identified as a "lead backup candidate" for further studies.[1]

Context within Bristol-Myers Squibb's S1P1 Receptor Modulator Portfolio

Bristol-Myers Squibb has a portfolio of S1P1 receptor modulators that have progressed to various stages of clinical development. Notably, compounds such as BMS-986104 and BMS-986166 have published preclinical and clinical data. For instance, BMS-986104, another novel S1P1 receptor modulator, has been evaluated in terms of its preclinical pharmacology, demonstrating a differentiated profile from other modulators like fingolimod.[4][5] While this information provides insight into the general characteristics of S1P1 receptor modulators from Bristol-Myers Squibb, it is important to note that no direct link or comparative data with this compound is available.

Signaling Pathway and Experimental Workflow

As no specific studies involving this compound's effect on signaling pathways or detailed experimental workflows for its pharmacokinetic evaluation have been published, a generalized representation is provided below based on the known mechanism of S1P1 receptor agonists.

S1P1 receptor agonists bind to the S1P1 receptor on lymphocytes, leading to receptor internalization and degradation. This functional antagonism prevents lymphocytes from egressing from lymph nodes, thereby reducing the number of circulating lymphocytes.

S1P1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS_960 This compound (S1P1 Agonist) S1P1_Receptor S1P1 Receptor BMS_960->S1P1_Receptor Binds to Internalization Receptor Internalization S1P1_Receptor->Internalization Leads to Degradation Receptor Degradation Internalization->Degradation Lymphocyte_Egress_Block Blockage of Lymphocyte Egress Internalization->Lymphocyte_Egress_Block Results in

Caption: Generalized signaling pathway of an S1P1 receptor agonist like this compound.

A typical workflow for assessing the pharmacokinetics of a novel compound in animal models is outlined below. This represents a standard process and is not specific to this compound due to the absence of published protocols.

PK_Workflow Dosing Compound Administration (e.g., IV, Oral) Sampling Serial Blood Sampling Dosing->Sampling Analysis Bioanalytical Method (e.g., LC-MS/MS) Sampling->Analysis Data_Processing Pharmacokinetic Data Analysis Analysis->Data_Processing Parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2) Data_Processing->Parameters

Caption: A standard workflow for a preclinical pharmacokinetic study.

Conclusion

While this compound was synthesized as a promising S1P1 receptor agonist for preclinical studies, there is a conspicuous lack of publicly available information regarding its pharmacokinetic properties in animal models. Researchers and drug development professionals interested in the in vivo characteristics of this specific compound will find the current literature insufficient. For insights into the pharmacokinetic profiles of S1P1 receptor modulators from Bristol-Myers Squibb, it is recommended to review the published data on more advanced clinical candidates from their portfolio. Further disclosure of internal data by the manufacturer would be necessary to provide a detailed technical guide on the pharmacokinetics of this compound.

References

A Technical Deep Dive into BMS-986165 (Deucravacitinib): A Selective Allosteric TYK2 Inhibitor for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-986165, commercially known as Deucravacitinib (B606291), a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2][3][4][5] This document details its mechanism of action, summarizes key quantitative data, provides an understanding of relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

BMS-986165 represents a novel approach to inhibiting the Janus kinase (JAK) family by selectively targeting TYK2.[6][7] Unlike traditional JAK inhibitors that bind to the highly conserved active site of the kinase domain, BMS-986165 binds to the regulatory pseudokinase (JH2) domain of TYK2.[8][9][10][11] This allosteric inhibition locks the kinase in an inactive state, preventing its activation and subsequent downstream signaling.[12][13] This unique mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially minimizing off-target effects associated with broader JAK inhibition.[4][14]

TYK2 is a crucial intracellular signaling kinase that mediates the signaling of key cytokines involved in inflammatory and immune responses, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs).[1][15][16][17] By inhibiting TYK2, BMS-986165 effectively blocks these pro-inflammatory pathways, which are central to the pathogenesis of numerous autoimmune diseases.[7][18][19]

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-986165, including its binding affinity, inhibitory concentrations, and clinical efficacy in plaque psoriasis.

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeValueReference
TYK2 Pseudokinase Domain (JH2)Binding Affinity (Ki)0.02 nM[14]
IL-23-driven Cellular SignalingIC502-14 nM[20]
IL-12-driven Cellular SignalingIC502-14 nM[20]
Type I IFN-driven Cellular SignalingIC502-14 nM[20]
Human Whole Blood IC50-13 nM[21]
BMPR2 (off-target)IC50193 nM[21]

Table 2: Pharmacokinetic Properties in Mice

ParameterValueDosingReference
Bioavailability (F)122%10 mg/kg (oral)[21]
Cmax7.5 µM10 mg/kg (oral)[21]
AUC36 µM·h10 mg/kg (oral)[21]

Table 3: Phase 3 Clinical Trial Efficacy in Moderate-to-Severe Plaque Psoriasis (POETYK PSO-1)

Endpoint (Week 16)BMS-986165 (6 mg once daily)PlaceboOtezla (apremilast)Reference
PASI 75 ResponseSuperiorInferiorInferior[1][2][19]
sPGA score of 0/1SuperiorInferiorInferior[2]

Table 4: Phase 2 Clinical Trial Efficacy in Psoriatic Arthritis

Endpoint (Week 16)BMS-986165 (6 mg)BMS-986165 (12 mg)PlaceboReference
ACR 50 Response24.3%32.8%10.6%[17]

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the TYK2 signaling pathway and the mechanism of BMS-986165.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1 or JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) DNA Gene Transcription pSTAT->DNA Translocation & Activation Gene_Expression Gene_Expression

Caption: TYK2 Signaling Pathway in Immune Cells.

BMS986165_Mechanism JH1 Kinase Domain (JH1) Inactive_TYK2 Inactive TYK2 Conformation JH2 Pseudokinase Domain (JH2) JH2->JH1 BMS986165 BMS-986165 BMS986165->JH2 Allosteric Binding No_Signal Blockade of Downstream Signaling Inactive_TYK2->No_Signal

Caption: Allosteric Inhibition of TYK2 by BMS-986165.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. The following outlines the methodologies for key experiments cited in the evaluation of BMS-986165.

In Vitro Whole Blood Assays for JAK/TYK2 Selectivity

These assays are designed to measure the functional selectivity of kinase inhibitors in a physiologically relevant context.[22]

1. TYK2 Activity Assay (IL-12 Stimulation)

  • Objective: To measure the inhibition of the TYK2-mediated pathway.

  • Methodology:

    • Collect whole blood from healthy human donors into sodium heparin tubes.

    • Pre-incubate whole blood with varying concentrations of BMS-986165 or vehicle control (DMSO) for 1 hour at 37°C.

    • Stimulate the blood with recombinant human IL-12.

    • Incubate for 24 hours at 37°C in a humidified CO2 incubator.

    • Measure the production of Interferon-gamma (IFN-γ) in the plasma by a validated immunoassay (e.g., ELISA or Luminex).

    • Calculate the IC50 value by plotting the percent inhibition of IFN-γ production against the log of the inhibitor concentration.

2. JAK1/3 Activity Assay (IL-2 Stimulation)

  • Objective: To assess the off-target effects on the JAK1/3 pathway.

  • Methodology:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation.

    • Pre-incubate PBMCs with varying concentrations of BMS-986165 or a known JAK1/3 inhibitor (positive control) for 1 hour.

    • Stimulate the cells with recombinant human IL-2.

    • After a short incubation period (e.g., 15-30 minutes), lyse the cells to extract proteins.

    • Measure the phosphorylation of STAT5 (pSTAT5) in T-cell populations using flow cytometry with a phospho-specific antibody.

    • Determine the IC50 value based on the inhibition of STAT5 phosphorylation.[14]

3. JAK2 Activity Assay (Thrombopoietin Stimulation)

  • Objective: To evaluate the inhibitory activity against the JAK2 pathway.

  • Methodology:

    • Use platelet-rich plasma or isolated platelets from healthy donors.

    • Pre-treat with different concentrations of BMS-986165 or a JAK2 inhibitor.

    • Stimulate with thrombopoietin (TPO).

    • Measure the phosphorylation of STAT3 (pSTAT3) in platelets via flow cytometry or Western blot.[22]

    • Calculate the IC50 value from the dose-response curve.

Murine Models of Autoimmune Disease

1. IL-23-Induced Psoriasis-like Skin Inflammation Model

  • Objective: To assess the in vivo efficacy of BMS-986165 in a psoriasis model.

  • Methodology:

    • Administer intradermal injections of recombinant murine IL-23 into the ears of mice daily for a set period (e.g., 9 days) to induce skin inflammation.

    • Orally administer BMS-986165 or vehicle control to the mice at specified doses and frequencies (e.g., 15 mg/kg twice daily).[20]

    • Monitor ear thickness daily as a measure of inflammation.

    • At the end of the study, collect ear tissue for histological analysis to assess epidermal hyperplasia (acanthosis) and inflammatory cell infiltration.[21]

    • Perform quantitative PCR (qPCR) on skin samples to measure the expression of psoriasis-related genes such as IL-17A and IL-22.[21]

2. Anti-CD40-Induced Colitis Model

  • Objective: To evaluate the therapeutic potential of BMS-986165 in an inflammatory bowel disease model.

  • Methodology:

    • Induce colitis in mice via intraperitoneal injection of an agonistic anti-CD40 antibody.

    • Treat mice orally with BMS-986165 (e.g., 50 mg/kg twice daily) or a vehicle control.[21]

    • Monitor body weight daily as an indicator of disease severity.

    • At the study endpoint, collect colon tissue for histological scoring of inflammation and tissue damage.[21]

3. Chronic Lupus Model

  • Objective: To determine the efficacy of BMS-986165 in a systemic lupus erythematosus model.

  • Methodology:

    • Utilize a spontaneous lupus mouse model (e.g., MRL/lpr mice).

    • Administer BMS-986165 orally on a daily basis (e.g., up to 30 mg/kg).[21]

    • Monitor for the development of nephritis by measuring proteinuria.

    • Collect blood and kidney tissue to analyze Type I IFN gene expression signatures and assess kidney pathology.[21]

Conclusion

BMS-986165 (Deucravacitinib) is a highly selective, allosteric TYK2 inhibitor with a distinct mechanism of action that differentiates it from pan-JAK inhibitors. Its ability to potently and selectively block the signaling of key pro-inflammatory cytokines has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide underscore its potential as a valuable tool for immunology research and as a therapeutic agent for a range of immune-mediated diseases.[1][6][9] The detailed experimental protocols provided herein offer a foundation for further investigation into the biological effects and therapeutic applications of this novel compound.

References

The Role of BMS-986141 in Vascular Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is a potent and selective, orally bioavailable small-molecule antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3] PAR4, a G-protein coupled receptor, is a key player in the thrombotic and inflammatory processes underlying various vascular diseases.[1][4] Activated by thrombin, PAR4 signaling on platelets, endothelial cells, and vascular smooth muscle cells contributes significantly to the pathophysiology of atherothrombosis and other vascular pathologies.[5][6][7] This technical guide provides an in-depth overview of the role of BMS-986141 in vascular biology, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Mechanism of Action and Role in Vascular Biology

BMS-986141 exerts its effects by specifically and reversibly inhibiting PAR4.[1] Unlike the more rapid and transient signaling of PAR1, PAR4 activation leads to a slower, more sustained intracellular signaling cascade, which is critical for stable thrombus formation.[8][9] By blocking this pathway, BMS-986141 has demonstrated significant antithrombotic efficacy with a potentially wider therapeutic window and reduced bleeding risk compared to other antiplatelet agents.[3][10]

The role of BMS-986141 in vascular biology extends beyond its well-documented antiplatelet effects. PAR4 is expressed on endothelial and vascular smooth muscle cells and its activation is implicated in vascular inflammation and remodeling.[5][7] In preclinical models of atherosclerosis, PAR4 antagonism has been shown to reduce plaque formation, suggesting a broader role for BMS-986141 in mitigating vascular disease progression.[6][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-986141 from preclinical and clinical studies.

Table 1: In Vitro Activity of BMS-986141

ParameterSpeciesAssayValueReference
IC50 HumanPAR4 antagonism0.4 nM[2]
IC50 HumanPAR4-AP induced platelet aggregation2.2 nM[2]
IC50 HumanPAR4-AP induced platelet aggregation in whole blood9.5 nM[12]
IC50 MonkeyPAR4-AP induced platelet aggregation in whole blood2.1 nM[12]

Table 2: Preclinical Efficacy of BMS-986141 in Cynomolgus Monkeys

ModelDosageEffectReference
Electrolytic Carotid Artery Thrombosis (ECAT) 0.5 mg/kg88% reduction in thrombus weight[10]
Mesenteric Artery Bleeding Time 0.5 mg/kg1.2-fold increase[10]

Table 3: Clinical Pharmacodynamic Effects of BMS-986141

Study PopulationDosageEffect on PAR4-AP Induced Platelet AggregationReference
Healthy Volunteers Single oral 4mg doseSignificant inhibition[13]
Patients with Coronary Artery Disease Single oral 4mg doseSignificant inhibition, additive to aspirin (B1665792) and/or ticagrelor[13][14]

Signaling Pathways

PAR4 Signaling in Platelets

Upon activation by thrombin, PAR4 on platelets couples to Gq and G12/13 proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, leading to an increase in intracellular calcium and the activation of RhoA. Ultimately, this signaling results in platelet shape change, granule secretion (including P-selectin expression), and aggregation, contributing to thrombus formation.[4][8][15] BMS-986141 blocks the initial step of PAR4 activation, thereby inhibiting these downstream events.

PAR4_Platelet_Signaling thrombin Thrombin par4 PAR4 thrombin->par4 Activates gq Gq par4->gq g1213 G12/13 par4->g1213 bms960 BMS-986141 bms960->par4 Inhibits plc PLC gq->plc rhoa RhoA g1213->rhoa ca2 ↑ [Ca2+]i plc->ca2 platelet_activation Platelet Activation (Shape Change, Granule Secretion, Aggregation) ca2->platelet_activation rhoa->platelet_activation

PAR4 Signaling Pathway in Platelets
PAR4 Signaling in Endothelial Cells

In vascular endothelial cells, thrombin-mediated activation of PAR4 couples to Gq, leading to the activation of RhoA GTPase and subsequent signaling through p38 and ERK1/2 MAP kinase pathways.[16] This can contribute to pro-inflammatory responses and changes in endothelial cell function.[16][17]

PAR4_Endothelial_Signaling thrombin Thrombin par4 PAR4 thrombin->par4 Activates gq Gq par4->gq bms960 BMS-986141 bms960->par4 Inhibits rhoa RhoA gq->rhoa p38 p38 MAPK rhoa->p38 erk12 ERK1/2 rhoa->erk12 inflammation Pro-inflammatory Response p38->inflammation erk12->inflammation

PAR4 Signaling in Endothelial Cells
PAR4 Signaling in Vascular Smooth Muscle Cells (VSMCs)

PAR4 is also functionally active in human vascular smooth muscle cells.[18] Activation of PAR4 in VSMCs leads to an increase in intracellular calcium, phosphorylation of ERK1/2, and stimulation of DNA synthesis, all of which are key events in VSMC proliferation and migration, contributing to vascular remodeling and the development of atherosclerotic lesions.[10][18]

PAR4_VSMC_Signaling thrombin Thrombin par4 PAR4 thrombin->par4 Activates ca2 ↑ [Ca2+]i par4->ca2 erk12 p-ERK1/2 par4->erk12 dna_synthesis DNA Synthesis par4->dna_synthesis bms960 BMS-986141 bms960->par4 Inhibits vsmc_response VSMC Proliferation & Migration ca2->vsmc_response erk12->vsmc_response dna_synthesis->vsmc_response

PAR4 Signaling in Vascular Smooth Muscle Cells

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the steps for assessing platelet aggregation in platelet-rich plasma (PRP) in response to a PAR4 agonist peptide.

Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a PRP suspension as platelets aggregate.[8]

Materials:

  • Whole blood collected in 3.2% sodium citrate.[8]

  • PAR4 agonist peptide (e.g., AYPGKF-NH2 or a more potent analog).[19]

  • Platelet-poor plasma (PPP) for blanking.[8]

  • Aggregometer.

Procedure:

  • PRP Preparation: Centrifuge citrated whole blood at 150-200 x g for 10-15 minutes at room temperature. Carefully collect the supernatant (PRP).[8]

  • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[8]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108/mL) using PPP.

  • Assay Performance:

    • Pre-warm PRP aliquots to 37°C.

    • Place a cuvette with PPP in the aggregometer to set 100% transmission and a cuvette with PRP to set 0% transmission.[8]

    • Add the PAR4 agonist peptide to the PRP sample in the aggregometer cuvette with a stir bar.

    • Record the change in light transmission over 5-10 minutes to generate an aggregation curve.[8]

  • Inhibition Assay: To determine the inhibitory effect of BMS-986141, pre-incubate the PRP with varying concentrations of the compound for a specified time before adding the PAR4 agonist.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay blood Whole Blood (3.2% Citrate) prp Prepare PRP (150-200g, 10-15 min) blood->prp ppp Prepare PPP (>2000g, 15 min) prp->ppp adjust Adjust Platelet Count prp->adjust ppp->adjust prewarm Pre-warm PRP (37°C) adjust->prewarm blank Set 0% & 100% Transmission prewarm->blank add_agonist Add PAR4 Agonist blank->add_agonist record Record Aggregation add_agonist->record P_Selectin_Workflow blood Whole Blood (Citrate) dilute Dilute Blood blood->dilute stain Add Antibodies (anti-CD62P, anti-CD41) dilute->stain activate Add PAR4 Agonist (Incubate) stain->activate fix Fix Sample activate->fix acquire Acquire Data (Flow Cytometer) fix->acquire analyze Analyze Platelet Population acquire->analyze Thrombus_Formation_Workflow blood Anticoagulated Whole Blood label_platelets Label Platelets (Fluorescent Dye) blood->label_platelets perfuse Perfuse Blood at Defined Shear Rate label_platelets->perfuse assemble Assemble Flow Chamber (Collagen-coated) assemble->perfuse image Real-time Imaging (Microscopy) perfuse->image quantify Quantify Thrombus Formation image->quantify

References

An In-depth Technical Guide to the Agonism of BMS-986166 at the S1P1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological characteristics of BMS-986166, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. BMS-986166 is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986166-P, which acts as a partial agonist at the S1P1 receptor.[1] This guide details the binding affinity, functional activity, and signaling pathways associated with BMS-986166-P, along with the experimental protocols used for its characterization.

Core Concepts: S1P1 Receptor Modulation

The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[2] Agonism at the S1P1 receptor by its endogenous ligand, sphingosine-1-phosphate (S1P), promotes lymphocyte egress.[2] Pharmacological modulation of the S1P1 receptor, particularly through functional antagonism, leads to the sequestration of lymphocytes within the lymph nodes, resulting in a reduction of circulating lymphocytes.[1] This mechanism is a therapeutic strategy for various autoimmune diseases.[3] BMS-986166 has been developed as a selective S1P1 receptor modulator with a differentiated pharmacological profile aimed at minimizing potential side effects associated with non-selective S1P receptor modulation.[1][3]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological profile of the active phosphate (B84403) metabolite, BMS-986166-P, at human S1P receptor subtypes.

Table 1: Functional Activity of BMS-986166-P in GTPγS Binding Assays

Receptor SubtypeEC50 (nM)Emax (% of S1P response)
hS1P10.05 ± 0.0278%
hS1P3>1000-
hS1P43.4 ± 2.2-
hS1P53.5 ± 0.98-

Data from Gilmore et al., 2019.[4]

Table 2: Functional Activity of BMS-986166-P in S1P1 Receptor Internalization and Chemotaxis Assays

AssayParameterValue (nM)
hS1P1 Receptor InternalizationEC500.11 ± 0.06
Emax (% of S1P response)72%
Lymphocyte ChemotaxisIC500.6

Data from Gilmore et al., 2019.[4]

Signaling Pathways

Activation of the S1P1 receptor by BMS-986166-P primarily initiates signaling through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and subsequent downstream cellular responses. Concurrently, agonist binding induces β-arrestin recruitment, which mediates receptor internalization and desensitization, a key mechanism for the functional antagonism and therapeutic effect of S1P1 modulators.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BMS-986166-P BMS-986166-P S1P1 S1P1 Receptor BMS-986166-P->S1P1 Agonist Binding G_alpha_i Gαi S1P1->G_alpha_i Activation G_beta_gamma Gβγ S1P1->G_beta_gamma Dissociation beta_Arrestin β-Arrestin S1P1->beta_Arrestin Recruitment Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Downstream Effects (e.g., Cell Migration) cAMP->Downstream_Effects Internalization Receptor Internalization beta_Arrestin->Internalization

BMS-986166-P mediated S1P1 receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the S1P1 receptor.

Principle: A radiolabeled ligand with known affinity for the S1P1 receptor is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing the receptor). The ability of the test compound (BMS-986166-P) to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated.

General Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³³P]S1P), and varying concentrations of unlabeled BMS-986166-P.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of BMS-986166-P.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start membrane_prep Prepare S1P1-expressing cell membranes start->membrane_prep assay_setup Incubate membranes with [³³P]S1P and BMS-986166-P membrane_prep->assay_setup filtration Separate bound and free radioligand by filtration assay_setup->filtration quantification Quantify radioactivity filtration->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

Workflow for a radioligand binding assay.
GTPγS Binding Assay

This functional assay measures the G protein activation upon agonist binding to the S1P1 receptor.

Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the extent of G protein activation.

General Protocol:

  • Membrane Preparation:

    • Prepare membranes from CHO cells expressing the human S1P1 receptor as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, varying concentrations of BMS-986166-P, and a fixed concentration of [³⁵S]GTPγS in an assay buffer containing GDP.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes.

  • Separation and Quantification:

    • Terminate the reaction by filtration and quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation.

Principle: This cell-based assay often utilizes enzyme fragment complementation (EFC). The S1P1 receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, complementary enzyme fragment. Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity, which results in a functional enzyme that generates a detectable signal (e.g., luminescence).

General Protocol:

  • Cell Culture:

    • Use a cell line (e.g., U2OS) stably co-expressing the tagged S1P1 receptor and β-arrestin.

    • Plate the cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Addition:

    • Add varying concentrations of BMS-986166-P to the cells.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 90 minutes).

  • Signal Detection:

    • Add the enzyme substrate and incubate at room temperature.

    • Measure the resulting luminescent signal using a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

S1P1 Receptor Internalization Assay

This assay quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.

Principle: The S1P1 receptor is tagged with a fluorescent protein (e.g., GFP). Upon agonist stimulation, the fluorescently labeled receptors internalize into intracellular vesicles. The redistribution of fluorescence from the plasma membrane to the cytoplasm is quantified using high-content imaging.

General Protocol:

  • Cell Culture:

    • Plate U2OS cells stably expressing GFP-tagged S1P1 receptors on imaging plates and incubate overnight.

  • Compound Addition:

    • Add varying concentrations of BMS-986166-P to the cells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for receptor internalization.

  • Imaging:

    • Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst).

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use image analysis software to quantify the amount of internalized fluorescent receptor.

    • Plot the internalization response against the agonist concentration to determine the EC50 and Emax values.

Functional_Assay_Workflow cluster_GTP GTPγS Binding Assay cluster_Arrestin β-Arrestin Recruitment Assay cluster_Internalization Receptor Internalization Assay gtp_start Start gtp_mem Prepare S1P1-expressing cell membranes gtp_start->gtp_mem gtp_inc Incubate membranes with [³⁵S]GTPγS and BMS-986166-P gtp_mem->gtp_inc gtp_filt Filtration gtp_inc->gtp_filt gtp_quant Quantify Radioactivity gtp_filt->gtp_quant gtp_anal Determine EC50 & Emax gtp_quant->gtp_anal gtp_end End gtp_anal->gtp_end arr_start Start arr_cell Plate engineered U2OS cells arr_start->arr_cell arr_add Add BMS-986166-P arr_cell->arr_add arr_inc Incubate arr_add->arr_inc arr_detect Add substrate and measure luminescence arr_inc->arr_detect arr_anal Determine EC50 & Emax arr_detect->arr_anal arr_end End arr_anal->arr_end int_start Start int_cell Plate U2OS cells with GFP-S1P1 int_start->int_cell int_add Add BMS-986166-P int_cell->int_add int_inc Incubate int_add->int_inc int_img Fix, stain, and image int_inc->int_img int_anal Quantify internalization and determine EC50 & Emax int_img->int_anal int_end End int_anal->int_end

Workflow for key functional assays.
In Vivo Lymphocyte Reduction Assay

This assay assesses the in vivo efficacy of an S1P1 receptor agonist by measuring the reduction in peripheral blood lymphocyte counts.

Principle: Administration of an S1P1 receptor functional agonist, like BMS-986166, sequesters lymphocytes in the secondary lymphoid organs, leading to a dose-dependent reduction in the number of circulating lymphocytes.

General Protocol (in Rats):

  • Animal Acclimation:

    • Acclimate male Lewis rats to the facility for at least 3 days prior to the study.

  • Compound Administration:

    • Administer BMS-986166 orally at various doses. Include a vehicle control group.

  • Blood Sampling:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours) post-dose.

  • Lymphocyte Counting:

    • Analyze the blood samples using an automated hematology analyzer to determine the absolute lymphocyte count.

  • Data Analysis:

    • Calculate the percentage change in lymphocyte count from baseline for each animal.

    • Plot the mean percentage change in lymphocyte count over time for each dose group.

    • Determine the dose-response relationship for lymphocyte reduction.

Conclusion

BMS-986166, through its active metabolite BMS-986166-P, is a potent and selective partial agonist of the S1P1 receptor. Its pharmacological profile, characterized by high potency at S1P1 and selectivity over S1P3, results in a robust reduction of circulating lymphocytes in vivo. The partial agonism observed in functional assays such as GTPγS binding and receptor internalization may contribute to a favorable safety profile. The detailed experimental protocols provided in this guide offer a framework for the characterization of S1P1 receptor modulators.

References

Early-Stage Research Technical Guide: BMS-960, a Potent and Selective S1P1 Receptor Agagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), identified in early-stage research for its potential therapeutic applications in immune-mediated and vascular diseases.[1] This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, expected mechanism of action, and the general experimental protocols relevant to its preclinical evaluation. Due to the limited public availability of specific preclinical data for this compound, this document also serves as a guide to the methodologies typically employed in the early-stage research of novel S1P1 receptor agonists.

Core Compound Information

While specific quantitative biological data for this compound is not extensively published, its primary characteristic is its potent and selective agonism of the S1P1 receptor. The compound was developed for preclinical evaluation, including Ames testing and other toxicological studies.

Identifier Description Reference
IUPAC Name (S)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acidOrganic Process Research & Development, 2017, 21(2): 200-207
Molecular Formula C26H23F3N4O5MedKoo Biosciences
Target Sphingosine-1-Phosphate Receptor 1 (S1P1)[1]
Therapeutic Potential Immune diseases, Vascular diseases[1]

Synthesis

A stereospecific scale-up synthesis for this compound has been reported, highlighting an enzymatic reduction and a regioselective epoxide ring-opening as key steps. This process was developed to produce the necessary quantities of this compound for toxicological and other preclinical studies.

Key Synthesis Steps:
  • Enzymatic Reduction: Asymmetric reduction of an α-bromoketone precursor to form a chiral (S)-bromo alcohol.

  • Epoxide Formation: Conversion of the bromo alcohol to the corresponding (S)-epoxide.

  • Regioselective Epoxide Ring Opening: Opening of the epoxide with (S)-ethyl piperidine-3-carboxylate.

  • Oxadiazole Formation: Cyclization to form the 1,2,4-oxadiazole (B8745197) ring system.

  • Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid, this compound.

Mechanism of Action and Signaling Pathway

As an S1P1 receptor agonist, this compound is expected to mimic the action of the endogenous ligand, sphingosine-1-phosphate (S1P). The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, endothelial barrier function, and cardiovascular physiology.

Upon binding to the S1P1 receptor, an agonist like this compound is anticipated to induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to inhibitory G proteins (Gi/o).

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Binds to G_protein Gi/o Protein S1P1->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits PI3K PI3K G_betagamma->PI3K Activates Ras Ras G_betagamma->Ras Activates cAMP cAMP AC->cAMP Produces Akt Akt PI3K->Akt Activates Cellular_Responses Cellular Responses (e.g., Lymphocyte Egress Inhibition, Endothelial Barrier Enhancement) Akt->Cellular_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Responses

Caption: S1P1 Receptor Signaling Pathway initiated by an agonist.

Experimental Protocols

The following are representative protocols for the in vitro and preclinical evaluation of a novel S1P1 receptor agonist like this compound.

In Vitro Functional Assay: GTPγS Binding Assay

This assay measures the functional activation of the S1P1 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.

Materials:

  • Human S1P1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [35S]GTPγS

  • GDP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP

  • Test compound (this compound) and reference agonist (S1P)

  • Scintillation vials and cocktail

Procedure:

  • Prepare serial dilutions of this compound and the reference agonist.

  • In a 96-well plate, add cell membranes, assay buffer, and the diluted compounds.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.

  • Wash the filters with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Preclinical Toxicology: Acute Toxicity Study in Rodents (General Outline)

This study provides initial information on the potential toxicity of a compound after a single high dose.

Animal Model:

  • Species: Sprague-Dawley rats (one male and one female group)

  • Age: 8-10 weeks

Procedure:

  • Dose Formulation: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Dose Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) at multiple dose levels (e.g., 10, 100, 1000 mg/kg) and a vehicle control.

  • Observation Period: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Histopathology: Collect and preserve major organs and tissues for potential histopathological examination, especially if treatment-related gross lesions are observed.

  • Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) if possible, and identify the target organs of toxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for the early-stage preclinical characterization of a novel S1P1 receptor agonist.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_pkpd In Vivo Pharmacokinetics/Pharmacodynamics cluster_in_vivo_efficacy In Vivo Efficacy Models cluster_safety Safety and Toxicology receptor_binding Receptor Binding Assay (Determine Ki) functional_assay Functional Assay (e.g., GTPγS, cAMP) (Determine EC50, Emax) receptor_binding->functional_assay selectivity_panel Receptor Selectivity Panel (S1P1-5) functional_assay->selectivity_panel pk_study Pharmacokinetic Study (Determine Cmax, Tmax, AUC, t1/2) selectivity_panel->pk_study lymphocyte_depletion Pharmacodynamic Study (Lymphocyte Depletion) pk_study->lymphocyte_depletion disease_model Disease Models (e.g., EAE for MS, Colitis Model for IBD) lymphocyte_depletion->disease_model in_vitro_safety In Vitro Safety Pharmacology (e.g., hERG) disease_model->in_vitro_safety acute_tox Acute Toxicology Study in_vitro_safety->acute_tox repeat_dose_tox Repeat-Dose Toxicology Study acute_tox->repeat_dose_tox

Caption: A typical experimental workflow for an S1P1 agonist.

Conclusion

This compound is a well-defined S1P1 receptor agonist with a described stereospecific synthesis. While specific preclinical data remains proprietary, its mechanism of action is expected to follow the established signaling pathways of S1P1 receptor activation. The experimental protocols and workflow provided in this guide offer a robust framework for the evaluation of similar molecules in early-stage drug discovery and development. Further research and publication will be necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

Methodological & Application

Representative Application Notes and Protocols for a Novel BMS Compound in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following experimental protocols are representative examples based on publicly available information for various Bristol Myers Squibb (BMS) compounds. Specific details for a compound designated "BMS-960" are not publicly available. These protocols are intended for informational purposes for researchers, scientists, and drug development professionals. All experiments should be optimized for specific cell lines and laboratory conditions.

Introduction

This document provides detailed protocols for the in vitro characterization of a novel Bristol Myers Squibb (BMS) compound. The methodologies outlined below are designed to assess the compound's effects on cell proliferation, cytotoxicity, and key signaling pathways. These protocols are applicable to a range of research areas, including oncology and immunology.

Quantitative Data Summary

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for a BMS compound in various cell-based assays.

Target/AssayCell Line(s)IC50 ValueReference
PD-1/PD-L1 InteractionHTRF Binding Assay18 nM[1]
Cell ProliferationSCC-315 µM[1]
Cell ProliferationJurkat (anti-CD3 activated)10 µM[1]
DGKα InhibitionBiochemical Lipid Kinase AssayData not available
DGKζ InhibitionBiochemical Lipid Kinase AssayData not available

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the basic procedures for maintaining adherent or suspension cell lines in culture.

Materials:

  • Complete growth medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Centrifuge tubes

  • Culture flasks or plates

  • Incubator (37°C, 5% CO₂)

  • Laminar flow hood

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cells in a 37°C water bath.

    • Decontaminate the vial with 70% ethanol (B145695) before opening in a laminar flow hood.

    • Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to an appropriate culture vessel.

  • Subculturing Adherent Cells:

    • Remove the medium from the culture flask.

    • Wash the cell monolayer with sterile PBS.

    • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

    • Determine the cell density and viability using a hemocytometer or automated cell counter.

    • Seed new culture flasks at the desired density.

  • Subculturing Suspension Cells:

    • Aseptically transfer the cell suspension to a sterile centrifuge tube.

    • Centrifuge at 125 x g for 5-10 minutes.

    • Discard the supernatant and resuspend the cells in fresh, pre-warmed complete growth medium.

    • Determine cell density and viability.

    • Dilute the cell suspension to the desired seeding density in new culture flasks.

Cell Viability and Proliferation Assay (CCK-8/WST-1/MTT)

This protocol outlines a method to assess the effect of a BMS compound on cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Complete growth medium

  • BMS compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8), WST-1, or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.[1]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment (for adherent cells).[1]

  • Compound Treatment:

    • Prepare serial dilutions of the BMS compound in complete growth medium from a DMSO stock solution.[1]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the BMS compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).[2]

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[2]

  • Addition of Reagent:

    • Add 10 µL of CCK-8 or WST-1 reagent to each well, or 20 µL of 5 mg/mL MTT solution.[2]

    • Incubate for 1-4 hours at 37°C.[2]

  • Measurement:

    • If using MTT, add 150 µL of a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[2]

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (~450 nm for CCK-8/WST-1, ~570 nm for MTT).[2]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[2]

Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the effect of a BMS compound on the phosphorylation status of key signaling proteins.

Materials:

  • 6-well cell culture plates

  • BMS compound

  • Lysis buffer with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Treat the cells with the desired concentrations of the BMS compound for a predetermined time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling with Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.[1]

    • Wash the membrane with TBST.[1]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways potentially modulated by BMS compounds and a general experimental workflow.

G PD-1/PD-L1 and ERK/TGFβ1-Smad Signaling cluster_0 Antigen Presenting Cell (APC) / Tumor Cell cluster_1 T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal TCR TCR ERK ERK TCR->ERK Activates pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Promotes TGFBR TGFβ Receptor Smad Smad2/3 TGFBR->Smad pSmad p-Smad2/3 Smad->pSmad pSmad->Proliferation Promotes BMS202 BMS Compound (PD-1/PD-L1 Inhibitor) BMS202->PDL1 Blocks Interaction BMS202->ERK Inhibits BMS202->Smad Inhibits TGFB1 TGFβ1 TGFB1->TGFBR

Caption: PD-1/PD-L1 and ERK/TGFβ1-Smad Signaling Pathways.

G DGKα/ζ Inhibition and T-Cell Activation cluster_0 T-Cell TCR TCR Activation DAG Diacylglycerol (DAG) TCR->DAG Generates DGK DGKα / DGKζ DAG->DGK Substrate T_Cell_Activation T-Cell Activation (e.g., Cytokine Release) DAG->T_Cell_Activation Promotes PA Phosphatidic Acid (PA) DGK->PA Converts to PA->T_Cell_Activation Inhibits BMS_Compound BMS Compound (DGKα/ζ Inhibitor) BMS_Compound->DGK Inhibits

Caption: DGKα/ζ Inhibition and T-Cell Activation Pathway.

G Experimental Workflow for In Vitro Compound Testing cluster_assays Downstream Assays start Start cell_culture Cell Culture (Adherent or Suspension) start->cell_culture cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of BMS Compound treatment Treat Cells with BMS Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation viability_assay Cell Viability Assay (CCK-8, MTT, etc.) incubation->viability_assay western_blot Western Blot for Signaling Proteins incubation->western_blot other_assays Other Functional Assays (e.g., Cytotoxicity, Cytokine Release) incubation->other_assays data_analysis Data Analysis (e.g., IC50 Calculation) viability_assay->data_analysis western_blot->data_analysis other_assays->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for In Vitro Compound Evaluation.

References

Application Notes and Protocols for In Vivo Use of Deucravacitinib (BMS-986165)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib (formerly BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3).[3][4][5] This selectivity is a key differentiator from other pan-JAK inhibitors.[3] Deucravacitinib potently blocks the signaling of key cytokines implicated in various immune-mediated diseases, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][2][6] These application notes provide detailed protocols and quantitative data to guide the in vivo use of Deucravacitinib in preclinical research.

Mechanism of Action

Deucravacitinib allosterically binds to the TYK2 pseudokinase (JH2) domain, stabilizing an inactive conformation of the enzyme.[4][7] This prevents the downstream signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I IFNs.[1][2] The inhibition of these pathways leads to reduced inflammation and immune cell activation, making Deucravacitinib a promising therapeutic agent for a range of autoimmune and inflammatory disorders.[6][8]

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK Other JAKs Receptor->JAK STAT STAT TYK2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Gene Inflammatory Gene Expression pSTAT->Gene Transcription Deucravacitinib Deucravacitinib (BMS-986165) Deucravacitinib->TYK2 Allosteric Inhibition

Deucravacitinib's Mechanism of Action

Quantitative Data Summary

In Vivo Efficacy in Murine Models
Disease Model Animal Strain Dose Dosing Regimen Key Findings Reference
IL-23-Induced Psoriasis-like Skin InflammationC57BL/67.5, 15, 30 mg/kgOral gavage, BID for 9 daysDose-dependent reduction in acanthosis. 15 mg/kg was as effective as an anti-IL-23 adnectin.[1][8]
Anti-CD40-Induced ColitisSCID50 mg/kgOral gavage, BID99% inhibition of peak weight loss and 70% reduction in histological scores.[1]
Lupus (NZB/W F1 mice)NZB/Wup to 30 mg/kgOral gavage, QD for 3 monthsWell-tolerated and protected against nephritis. Correlated with inhibition of type I IFN gene expression.[1]
Pharmacokinetic Parameters in Mice
Parameter Value Dose Reference
Bioavailability (F)122%10 mg/kg (oral)[8]
Cmax7.5 µM10 mg/kg (oral)[8]
AUC36 µM·h10 mg/kg (oral)[8]
Elimination Half-life (t1/2)8-15 hours (in humans)Single dose[1][6]

Experimental Protocols

IL-23-Induced Psoriasis-like Skin Inflammation Model in Mice

This model recapitulates key features of human psoriasis, including epidermal hyperplasia (acanthosis) and inflammatory cell infiltration driven by the IL-23/Th17 axis.[1]

Materials:

  • Deucravacitinib (BMS-986165)

  • Vehicle (e.g., EtOH:TPGS:PEG300, 5:5:90 or 5% DMSO, 50% PEG300, 5% Tween-80, 45% saline)[1][7]

  • Recombinant mouse IL-23

  • 6-8 week old female C57BL/6 mice[3]

  • Standard laboratory equipment for animal handling, injections, and tissue collection.

Protocol:

  • Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, Deucravacitinib at 7.5, 15, and 30 mg/kg, and a positive control such as an anti-IL-23 antibody).[1]

  • Disease Induction: On day 0, administer intradermal injections of recombinant mouse IL-23 into the ears of the mice. Repeat IL-23 injections every other day through day 9.[1]

  • Drug Administration:

    • Prepare Deucravacitinib in the chosen vehicle to the desired concentrations.

    • Administer Deucravacitinib or vehicle control via oral gavage twice daily (BID), starting the evening before the first IL-23 injection.[1]

  • Monitoring and Measurements:

    • Monitor the mice daily for signs of inflammation such as erythema, scaling, and skin thickness.

    • Measure ear thickness daily using a digital caliper as a quantitative measure of inflammation.

  • Sample Collection: On day 10, euthanize the mice and collect ear tissue and blood samples.[7]

  • Endpoint Analysis:

    • Histopathology: Fix ear tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Gene Expression Analysis: Isolate RNA from a portion of the ear tissue for quantitative PCR (qPCR) analysis of inflammatory cytokine expression (e.g., IL-17A, IL-21, IL-12, and IL-23 subunits).[1][8]

    • Pharmacokinetic Analysis: Analyze blood samples to determine the plasma concentrations of Deucravacitinib.

cluster_setup Experimental Setup cluster_execution Experimental Execution (10 Days) cluster_analysis Endpoint Analysis Acclimatization Acclimatize C57BL/6 Mice Grouping Randomize into Treatment Groups Acclimatization->Grouping Induction Induce Psoriasis-like Inflammation (Intradermal IL-23, every other day) Grouping->Induction Treatment Administer Deucravacitinib (Oral Gavage, BID) Grouping->Treatment Monitoring Daily Monitoring (Ear Thickness, Clinical Signs) Induction->Monitoring Treatment->Monitoring Euthanasia Euthanize and Collect Samples (Ear Tissue, Blood) Monitoring->Euthanasia Histology Histopathology (H&E Staining) Euthanasia->Histology qPCR Gene Expression Analysis (qPCR for Cytokines) Euthanasia->qPCR PK Pharmacokinetic Analysis Euthanasia->PK

In Vivo Psoriasis Model Workflow

Safety and Toxicology

In preclinical and clinical studies, Deucravacitinib has been generally well-tolerated.[2][6] In a first-in-human study, the overall frequency of adverse events was similar between the Deucravacitinib and placebo groups.[6] No serious adverse events were reported in a Phase 2 trial for psoriatic arthritis.[5]

Conclusion

Deucravacitinib (BMS-986165) is a highly selective and potent allosteric inhibitor of TYK2 with demonstrated efficacy in various preclinical models of immune-mediated diseases. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute in vivo studies using this compound. Careful adherence to the described methodologies will ensure robust and reproducible results in the investigation of Deucravacitinib's therapeutic potential.

References

Application Notes and Protocols for BMS-960 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 receptors play a critical role in lymphocyte trafficking, immune responses, and vascular barrier function, making this compound a compound of significant interest for research in autoimmune diseases, inflammatory conditions, and vascular disorders.[1][2] This document provides a comprehensive overview of the available preclinical information for the application of this compound in mouse models, including its mechanism of action, suggested experimental protocols, and data presentation guidelines. Due to the limited publicly available data on specific dosages of this compound in mouse models, the following protocols and dosage information are based on general practices for S1P1 receptor modulators and data from closely related compounds. Researchers are strongly advised to perform dose-response studies to determine the optimal dosage for their specific mouse model and experimental setup.

Mechanism of Action: S1P1 Receptor Signaling

This compound acts as a selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the internalization and degradation of the S1P1 receptor on lymphocytes. This functional antagonism prevents lymphocytes from egressing from secondary lymphoid organs, thereby reducing the number of circulating lymphocytes and mitigating immune responses in various disease models.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Binds to G_protein Gαi/o, Gβγ S1P1->G_protein Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Leads to Downstream Downstream Signaling (e.g., Akt, ERK) G_protein->Downstream Initiates Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress Results in

Figure 1: Simplified signaling pathway of this compound via the S1P1 receptor.

Quantitative Data Summary

As specific preclinical data for this compound is limited, the following table provides an illustrative example of how to structure dosage and administration data for an S1P1 receptor modulator in mouse models, based on information from the related compound BMS-986104. This data should not be directly applied to this compound without independent validation.

ParameterMouse ModelDosage RangeAdministration RouteVehicleFrequencyReference
Lymphopenia InductionC57BL/60.5 - 30 mg/kgOral GavagePolyethylene glycol 300 (PEG300)Single dose[3]
T-cell Transfer ColitisSCIDNot specifiedOral GavagePolyethylene glycol 300 (PEG300)Daily[3]

Experimental Protocols

The following are generalized protocols for the use of an S1P1 receptor modulator in common mouse models of autoimmune disease. These should be adapted for this compound based on empirical dose-finding studies.

Protocol 1: Evaluation of Lymphopenia Induction in C57BL/6 Mice

Objective: To determine the dose-dependent effect of this compound on peripheral blood lymphocyte counts.

Materials:

  • This compound

  • Vehicle (e.g., Polyethylene glycol 300 (PEG300), 0.5% methylcellulose)

  • C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Flow cytometer and relevant antibodies (e.g., anti-CD4, anti-CD8, anti-B220)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Prepare serial dilutions to achieve the desired final concentrations for different dose groups (e.g., 0.1, 1, 10, 30 mg/kg).

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Randomly assign mice to treatment groups (including a vehicle control group).

    • Administer a single dose of the this compound solution or vehicle via oral gavage.

  • Blood Collection:

    • Collect blood samples from the tail vein or retro-orbital sinus at baseline (pre-dose) and at various time points post-dose (e.g., 4, 24, 48, and 72 hours).

  • Lymphocyte Analysis:

    • Perform a complete blood count (CBC) or use flow cytometry to quantify peripheral blood lymphocyte populations (T cells and B cells).

  • Data Analysis:

    • Calculate the percentage reduction in lymphocyte counts compared to baseline and the vehicle control group for each dose and time point.

Lymphopenia_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dosing_Prep Prepare this compound Dosing Solutions Dosing Administer this compound (Oral Gavage) Dosing_Prep->Dosing Acclimatize Acclimatize Mice Baseline_Blood Baseline Blood Collection Acclimatize->Baseline_Blood Baseline_Blood->Dosing Post_Dose_Blood Post-Dose Blood Collection (Time Points) Dosing->Post_Dose_Blood Flow_Cytometry Flow Cytometry Analysis of Lymphocytes Post_Dose_Blood->Flow_Cytometry Data_Analysis Data Analysis and Comparison Flow_Cytometry->Data_Analysis

Figure 2: Experimental workflow for lymphopenia induction study.

Protocol 2: Efficacy Study in a Mouse Model of Collagen-Induced Arthritis (CIA)

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

  • This compound

  • Vehicle

  • DBA/1J mice (male, 8-10 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Calipers for paw thickness measurement

  • Clinical scoring system for arthritis severity

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice with an emulsion of type II collagen and CFA at the base of the tail.

    • On day 21, administer a booster immunization with an emulsion of type II collagen and IFA.

  • Treatment:

    • Begin treatment with this compound or vehicle on a prophylactic (e.g., day 0 or day 21) or therapeutic (after onset of clinical signs) schedule.

    • Administer daily doses via oral gavage. The dose should be based on prior lymphopenia studies.

  • Assessment of Arthritis:

    • Monitor mice regularly (e.g., 3 times per week) for the onset and severity of arthritis.

    • Use a standardized clinical scoring system (e.g., 0-4 scale for each paw).

    • Measure paw thickness using calipers.

  • Histopathological Analysis:

    • At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Data Analysis:

    • Compare the mean arthritis scores, paw thickness, and histological scores between the this compound treated groups and the vehicle control group.

Conclusion

This compound is a promising S1P1 receptor agonist with potential therapeutic applications in immune-mediated diseases. The protocols and guidelines presented here offer a framework for preclinical evaluation in mouse models. It is imperative for researchers to conduct initial dose-finding studies to establish the optimal dosage and administration schedule for their specific experimental context. Careful experimental design and adherence to established protocols will be crucial for obtaining reliable and reproducible data on the efficacy and mechanism of action of this compound.

References

Application Notes and Protocols: Preparation of BMS-960 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMS-960 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, which is investigated for its potential therapeutic applications in immune and vascular diseases.[1][2] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible results in downstream biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.

Compound Information

A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate calculation of concentrations for stock solutions.

PropertyValueReference
IUPAC Name (S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic Acid[3]
Molecular Formula C26H23F3N4O5[3]
Molecular Weight 528.49 g/mol (free base)[3]
CAS Number 1265321-86-5 (free base)[3]
Appearance Solid powder[3]
Purity >98%[3]

Experimental Protocols

1. Preparing a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM primary stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials and Equipment:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Acclimatize Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.01 mol/L x 528.49 g/mol = 0.00528 g = 5.28 mg

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. To continue the example, add 1 mL of DMSO.

  • Dissolve Compound: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be applied. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.

2. Preparing Working Solutions

To prepare lower concentration working solutions, dilute the 10 mM primary stock solution with the appropriate cell culture medium or buffer.

Example: Preparing a 10 µM working solution

  • Perform a serial dilution. For instance, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • Add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired buffer or medium.

  • Mix thoroughly by gentle pipetting or vortexing.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage ConditionShelf LifeReference
Solid Powder -20°C, dry and dark>2 years[3]
In Solvent -80°C for long-term storage (aliquoted)Up to 1 year[4]
0 - 4°C for short-term storage (days to weeks)Days to weeks

Note: Avoid repeated freeze-thaw cycles of the stock solution.

Safety Precautions

This compound is shipped as a non-hazardous chemical.[3] However, it is recommended to follow standard laboratory safety procedures:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Workflow for Preparing this compound Stock Solution

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Start acclimatize Acclimatize this compound Powder to Room Temp start->acclimatize weigh Weigh this compound (e.g., 5.28 mg) acclimatize->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso dissolve Dissolve Compound (Vortex/Sonicate) add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve  Incomplete  Dissolution aliquot Aliquot into Single-Use Volumes check_solubility->aliquot  Fully Dissolved store Store at -80°C aliquot->store dilute Prepare Working Solutions by Diluting Stock store->dilute end End dilute->end

Caption: Workflow for the preparation and storage of this compound stock solutions.

References

Application Notes and Protocols for BMS-960 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] The S1P1 receptor plays a critical role in the regulation of the immune system, particularly in controlling the trafficking of lymphocytes from lymphoid organs to the peripheral circulation.[3][4][5] Agonism of S1P1 leads to the internalization and downregulation of the receptor on lymphocytes, which in turn inhibits their egress from lymph nodes, resulting in a peripheral lymphopenia.[5][6][7] This mechanism of action makes S1P1 agonists like this compound promising therapeutic candidates for autoimmune diseases.

Flow cytometry is an indispensable tool for dissecting the cellular effects of S1P1 modulators. It allows for the precise quantification of lymphocyte populations in various tissues, as well as the detailed characterization of cell surface marker expression, intracellular signaling events, and cytokine production at the single-cell level. These application notes provide detailed protocols for utilizing flow cytometry to investigate the in vitro and in vivo effects of this compound on immune cells.

Mechanism of Action

This compound, as a selective S1P1 agonist, mimics the endogenous ligand sphingosine-1-phosphate (S1P). Binding of this compound to the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily activates the Gαi signaling pathway.[8] This initiates a cascade of downstream events, including the activation of Rac/Rho GTPases, PI3K/Akt, and MAPK/ERK pathways, which are involved in cell migration, survival, and proliferation.[9][10] A key consequence of sustained S1P1 agonism is the internalization and subsequent degradation of the receptor, rendering the cell unresponsive to the S1P gradient that normally guides lymphocyte egress from lymphoid tissues.[5][7] This "functional antagonism" is the basis for the immunomodulatory effects of this compound.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data representing expected outcomes from flow cytometry experiments investigating the effects of this compound. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: In Vitro Effect of this compound on S1P1 Receptor Expression on Human CD4+ T Cells

This compound Concentration (nM)Mean Fluorescence Intensity (MFI) of S1P1% S1P1 Positive Cells
0 (Vehicle Control)15,00095%
0.112,50088%
18,00065%
103,50030%
1001,20010%

Table 2: In Vivo Effect of this compound on Peripheral Blood Lymphocyte Counts in Mice

Treatment GroupAbsolute Count (cells/µL) - CD4+ T CellsAbsolute Count (cells/µL) - CD8+ T CellsAbsolute Count (cells/µL) - B Cells
Vehicle Control3,5001,2004,500
This compound (1 mg/kg)8003001,000

Table 3: Effect of this compound on Chemokine Receptor Expression on Mouse Splenocytes

Treatment Group% CCR7+ of CD4+ T Cells% CD62L+ of CD4+ T Cells
Vehicle Control85%90%
This compound (1 mg/kg)40%55%

Signaling Pathway Diagram

S1P1_Signaling_Pathway BMS960 This compound S1P1 S1P1 Receptor BMS960->S1P1 binds G_protein Gαi/βγ S1P1->G_protein activates Receptor_Internalization Receptor Internalization S1P1->Receptor_Internalization undergoes PI3K PI3K G_protein->PI3K Rac Rac G_protein->Rac ERK MAPK/ERK G_protein->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Migration Cell Migration Rac->Cell_Migration ERK->Cell_Survival Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition leads to

Caption: S1P1 Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

Protocol 1: In Vitro Analysis of S1P1 Receptor Internalization on Human PBMCs

Objective: To quantify the dose-dependent effect of this compound on the surface expression of the S1P1 receptor on primary human lymphocytes.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD3

    • Anti-Human CD4

    • Anti-Human S1P1

    • Isotype control for S1P1 antibody

  • Viability dye (e.g., Propidium Iodide or a fixable viability dye)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and transfer them to FACS tubes.

  • Wash the cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing the viability dye and the antibody cocktail (anti-CD3, anti-CD4, anti-S1P1, or isotype control).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold FACS buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

Data Analysis:

  • Gate on the lymphocyte population based on forward and side scatter properties.

  • Exclude dead cells using the viability dye.

  • Gate on CD3+ T cells, and then on the CD4+ T cell subset.

  • Analyze the Mean Fluorescence Intensity (MFI) of the S1P1 staining on the CD4+ T cell population for each this compound concentration.

  • Determine the percentage of S1P1 positive cells relative to the isotype control.

Protocol 2: In Vivo Analysis of Peripheral Blood Lymphocyte Populations in Mice

Objective: To assess the effect of this compound administration on the absolute counts of T and B lymphocyte populations in the peripheral blood of mice.

Materials:

  • This compound formulated for in vivo administration

  • C57BL/6 mice (or other appropriate strain)

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS tubes

  • FACS Buffer

  • Fluorochrome-conjugated antibodies:

    • Anti-Mouse CD45

    • Anti-Mouse CD3

    • Anti-Mouse CD4

    • Anti-Mouse CD8

    • Anti-Mouse CD19

  • Counting beads for absolute cell quantification

  • Flow cytometer

Procedure:

  • Administer this compound or vehicle control to mice via the desired route (e.g., oral gavage).

  • At a specified time point post-administration (e.g., 24 hours), collect peripheral blood from the mice into tubes containing anticoagulant.

  • Aliquot 50-100 µL of whole blood into FACS tubes.

  • Add the antibody cocktail (anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD19) to each tube and incubate for 30 minutes at room temperature in the dark.

  • Add 2 mL of 1X RBC Lysis Buffer to each tube. Vortex and incubate for 10 minutes at room temperature in the dark.

  • Centrifuge at 400 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet with 2 mL of FACS buffer.

  • Resuspend the cells in a known volume of FACS buffer (e.g., 300 µL).

  • Add a known number of counting beads to each tube just before acquisition.

  • Acquire the samples on a flow cytometer.

Data Analysis:

  • Gate on the CD45+ leukocyte population.

  • From the leukocyte gate, identify T cells (CD3+) and B cells (CD19+).

  • Further delineate T cell subsets into CD4+ and CD8+ populations.

  • Calculate the absolute count of each lymphocyte population using the following formula: (Number of cell events / Number of bead events) x (Number of beads per test / Test volume) = Absolute count (cells/µL)

Experimental Workflow Diagram

Experimental_Workflow start Start treatment Cell/Animal Treatment with this compound start->treatment sample_prep Sample Preparation (e.g., Blood Collection, Cell Harvest) treatment->sample_prep staining Staining with Fluorochrome-conjugated Antibodies sample_prep->staining acquisition Data Acquisition on Flow Cytometer staining->acquisition analysis Data Analysis (Gating and Quantification) acquisition->analysis end End analysis->end

Caption: General workflow for flow cytometry analysis of this compound effects.

References

Application Notes and Protocols for Utilizing BMS-960 in Lymphocyte Trafficking Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] The S1P1 receptor plays a crucial role in the regulation of lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs such as the thymus and lymph nodes.[2][3] Agonism of S1P1 leads to the internalization of the receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that is essential for their exit. This sequestration of lymphocytes within lymphoid organs results in a dose-dependent reduction of circulating lymphocytes in the peripheral blood.[4][5] These characteristics make S1P1 agonists like this compound valuable tools for studying lymphocyte trafficking and for the development of therapeutics for autoimmune diseases.

These application notes provide an overview of the use of this compound in lymphocyte trafficking assays, including its mechanism of action, protocols for key in vitro and in vivo experiments, and expected outcomes.

Mechanism of Action

This compound, as a selective S1P1 receptor agonist, mimics the action of the endogenous ligand, sphingosine-1-phosphate. Binding of this compound to the S1P1 receptor on lymphocytes initiates a signaling cascade that ultimately leads to the internalization of the receptor. This process of receptor downregulation prevents the lymphocytes from sensing the S1P gradient that is higher in the blood and lymph compared to the lymphoid tissues, thereby inhibiting their egress and causing their retention within the lymph nodes.

Data Presentation

The following tables summarize key quantitative data for an S1P1 receptor modulator, BMS-986104, which is structurally related to this compound and serves as a reference for expected activities.[6]

Table 1: In Vitro Activity of a BMS S1P1 Receptor Modulator (BMS-986104-P)[6]

AssayTargetEC50 / IC50 (nM)Functional Response
S1P1 Receptor BindingHuman S1P10.23High Affinity
cAMP Functional AssayHuman S1P10.03Full Agonist
GTPγS Binding AssayHuman S1P10.11Partial Agonist (81% of S1P)
S1P1 Receptor InternalizationCHO cells0.08Partial Agonist

Table 2: In Vivo Effect of a BMS S1P1 Receptor Modulator (BMS-986104) on Peripheral Blood Lymphocyte Counts in Mice[6]

Dose (mg/kg, oral)Mean Lymphocyte Count (x10³/mm³) at 24h% Reduction from Vehicle
Vehicle8.02 ± 0.420%
0.51.65 ± 0.1579.4%
100.51 ± 0.0793.6%
300.52 ± 0.0593.5%

Experimental Protocols

In Vitro Lymphocyte Chemotaxis Assay

This protocol is adapted from established methods for assessing lymphocyte migration towards an S1P gradient.[2][3]

Objective: To evaluate the inhibitory effect of this compound on S1P-induced lymphocyte migration.

Materials:

  • This compound

  • Sphingosine-1-Phosphate (S1P)

  • Isolated primary lymphocytes (e.g., from mouse spleen or human peripheral blood)

  • RPMI 1640 medium with 0.1% fatty acid-free BSA (Migration Medium)

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Flow cytometer or cell counter

Procedure:

  • Cell Preparation: Isolate lymphocytes and resuspend in Migration Medium at a concentration of 2 x 10⁶ cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in Migration Medium to achieve the desired final concentrations. Also, prepare S1P solutions in Migration Medium (e.g., 1, 10, 100, 500, 1000 nM).

  • Assay Setup:

    • Add 500 µL of Migration Medium containing different concentrations of S1P to the lower chambers of the 24-well plate.

    • In the upper chambers (Transwell inserts), add 300 µL of the lymphocyte suspension.

    • To test the inhibitory effect of this compound, pre-incubate the lymphocytes with various concentrations of this compound for 1 hour at 37°C before adding them to the upper chamber.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Cell Quantification:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a flow cytometer or a cell counter.

  • Data Analysis: Calculate the specific migration by subtracting the number of cells that migrated in the absence of S1P (negative control). Plot the number of migrated cells against the S1P concentration to determine the chemotactic response. For inhibition experiments, plot the percentage of inhibition against the this compound concentration to determine the IC50.

S1P1 Receptor Internalization Assay by Flow Cytometry

This protocol is based on established methods for measuring ligand-induced receptor internalization.[7][8][9]

Objective: To quantify the dose-dependent internalization of the S1P1 receptor on lymphocytes induced by this compound.

Materials:

  • This compound

  • Isolated primary lymphocytes or a cell line expressing tagged S1P1 (e.g., HA-S1P1)

  • Anti-S1P1 antibody (or anti-tag antibody) conjugated to a fluorophore (e.g., FITC, PE)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Resuspend isolated lymphocytes in culture medium at 1 x 10⁶ cells/mL.

  • Compound Treatment:

    • Aliquot 1 x 10⁶ cells into flow cytometry tubes.

    • Add this compound at various concentrations to the cell suspensions. Include an untreated control.

    • Incubate for 1 hour at 37°C in a 5% CO₂ incubator to allow for receptor internalization.

  • Staining:

    • Wash the cells twice with cold FACS buffer to stop the internalization process.

    • Resuspend the cells in 100 µL of cold FACS buffer containing the fluorescently labeled anti-S1P1 antibody.

    • Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis: The mean fluorescence intensity (MFI) of the stained cells is proportional to the amount of S1P1 receptor remaining on the cell surface. Calculate the percentage of receptor internalization for each this compound concentration relative to the untreated control. Plot the percentage of internalization against the this compound concentration to determine the EC50.

In Vivo Lymphocyte Sequestration Assay in Mice

This protocol is a standard method to assess the in vivo efficacy of S1P1 receptor modulators.[4][6]

Objective: To determine the dose-dependent effect of this compound on peripheral blood lymphocyte counts in mice.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Mice (e.g., C57BL/6)

  • Blood collection supplies (e.g., EDTA-coated tubes, lancets)

  • Automated hematology analyzer or manual cell counting method

Procedure:

  • Animal Dosing:

    • Acclimate mice for at least one week before the experiment.

    • Group the mice and administer this compound orally at different doses (e.g., 0.1, 1, 10 mg/kg). Include a vehicle-treated control group.

  • Blood Collection:

    • At a specified time point post-dosing (e.g., 24 hours), collect a small volume of blood (e.g., 20-50 µL) from each mouse via tail vein or saphenous vein into EDTA-coated tubes.

  • Lymphocyte Counting:

    • Analyze the blood samples using an automated hematology analyzer to determine the absolute lymphocyte count. Alternatively, perform manual counts using a hemocytometer following red blood cell lysis.

  • Data Analysis:

    • Calculate the mean lymphocyte count for each treatment group.

    • Determine the percentage reduction in lymphocyte count for each dose group compared to the vehicle control group.

    • Plot the percentage of lymphocyte reduction against the dose of this compound to establish a dose-response relationship.

Mandatory Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS960 This compound S1P1 S1P1 Receptor BMS960->S1P1 binds S1P S1P S1P->S1P1 (endogenous ligand) G_protein Gαi/Gβγ S1P1->G_protein activates Internalization Receptor Internalization S1P1->Internalization PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK (via Gβγ) Akt Akt PI3K->Akt Akt->Internalization ERK->Internalization Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress leads to Experimental_Workflow_In_Vitro start Start: Isolate Lymphocytes pre_incubation Pre-incubate with this compound start->pre_incubation chemotaxis_assay Perform Chemotaxis Assay (Transwell) pre_incubation->chemotaxis_assay quantify_migration Quantify Migrated Cells chemotaxis_assay->quantify_migration analyze_inhibition Analyze Inhibition of Migration quantify_migration->analyze_inhibition end End: Determine IC50 analyze_inhibition->end Experimental_Workflow_In_Vivo start Start: Acclimate Mice dosing Administer this compound (oral) start->dosing wait Wait for 24 hours dosing->wait blood_collection Collect Blood Samples wait->blood_collection lymphocyte_count Count Lymphocytes blood_collection->lymphocyte_count analyze_reduction Analyze Lymphocyte Reduction lymphocyte_count->analyze_reduction end End: Determine Dose-Response analyze_reduction->end

References

Application Notes and Protocols: Evaluating the Role of LPA1 Receptor Antagonism in Endothelial Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The integrity of the endothelial barrier is crucial for maintaining tissue homeostasis and is compromised in various pathological conditions, leading to increased vascular permeability. Lysophosphatidic acid (LPA), a bioactive phospholipid, has been identified as a key regulator of endothelial barrier function. Elevated levels of LPA are associated with inflammatory diseases and have been shown to disrupt endothelial barrier integrity by inducing stress fiber formation, gap formation, and altering the localization of junctional proteins. This disruption is primarily mediated through the activation of its G protein-coupled receptors, particularly the LPA1 receptor, which subsequently activates the RhoA/ROCK signaling pathway.

This document provides detailed application notes and protocols for assessing the potential of a representative LPA1 receptor antagonist, herein referred to as BMS-XXX (based on the likely intended subject of inquiry, such as BMS-986020 or BMS-986278), to protect or restore endothelial barrier function against LPA-induced permeability. The provided methodologies are based on established in vitro assays and known LPA signaling pathways in endothelial cells.

Mechanism of Action: LPA-Induced Endothelial Permeability and LPA1 Antagonism

Lysophosphatidic acid exerts its effects on endothelial cells by binding to specific LPA receptors, leading to the activation of downstream signaling cascades. The activation of the Gα12/13-RhoA-ROCK pathway is a central mechanism by which LPA increases endothelial permeability. This pathway promotes the phosphorylation of myosin light chain (MLC), leading to actin stress fiber formation and increased cell contraction. This cytoskeletal rearrangement exerts tension on cell-cell junctions, leading to the disruption of adherens junctions (e.g., VE-cadherin) and tight junctions (e.g., claudin-5, occludin, ZO-1), ultimately resulting in increased paracellular permeability.

An LPA1 receptor antagonist is hypothesized to competitively bind to the LPA1 receptor, thereby preventing LPA from initiating this signaling cascade. By blocking the LPA1 receptor, the antagonist is expected to inhibit RhoA activation, reduce MLC phosphorylation, maintain cytoskeletal integrity, and preserve the stability of endothelial cell junctions, thus attenuating or preventing the increase in endothelial permeability induced by LPA.

LPA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA Lysophosphatidic Acid (LPA) LPA1R LPA1 Receptor LPA->LPA1R BMS_XXX BMS-XXX (LPA1 Antagonist) BMS_XXX->LPA1R Inhibits G12_13 Gα12/13 LPA1R->G12_13 RhoA RhoA Activation G12_13->RhoA ROCK ROCK RhoA->ROCK MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Stress_Fiber Actin Stress Fiber Formation & Contraction MLC_P->Stress_Fiber Junction_Disruption Junctional Disruption (VE-cadherin, Claudins) Stress_Fiber->Junction_Disruption Permeability Increased Endothelial Permeability Junction_Disruption->Permeability

Quantitative Data Summary

The following tables summarize representative quantitative data that could be obtained from the described experimental protocols.

Table 1: Effect of BMS-XXX on LPA-Induced Changes in Transendothelial Electrical Resistance (TEER)

Treatment GroupConcentrationMean TEER (Ω·cm²) ± SD (Baseline)Mean TEER (Ω·cm²) ± SD (Post-Treatment)% Change from Baseline
Vehicle Control-150 ± 10148 ± 12-1.3%
LPA10 µM152 ± 1185 ± 9-44.1%
BMS-XXX1 µM149 ± 13145 ± 11-2.7%
BMS-XXX + LPA1 µM + 10 µM151 ± 12135 ± 10-10.6%

Table 2: Effect of BMS-XXX on LPA-Induced FITC-Dextran Permeability

Treatment GroupConcentrationMean Fluorescence (RFU) ± SDFold Change vs. Vehicle
Vehicle Control-500 ± 451.0
LPA10 µM2500 ± 2105.0
BMS-XXX1 µM550 ± 501.1
BMS-XXX + LPA1 µM + 10 µM950 ± 851.9

Experimental Protocols

In Vitro Vascular Permeability Assay (Transwell Model)

This protocol describes a widely used method to assess endothelial barrier function by measuring the passage of a tracer molecule across an endothelial cell monolayer cultured on a porous membrane.

Materials and Reagents:

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or Human Pulmonary Artery Endothelial Cells - HPAECs)

  • Complete cell culture medium (e.g., EGM-2)

  • BMS-XXX (LPA1 antagonist)

  • Lysophosphatidic acid (LPA)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Collagen, Type I

  • FITC-Dextran (e.g., 40 kDa or 70 kDa)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fluorescence plate reader

Protocol:

  • Coating Transwell Inserts:

    • Dilute Type I collagen to 50 µg/mL in sterile 0.02 N acetic acid.

    • Add a sufficient volume of the diluted collagen solution to the upper chamber of each Transwell insert to cover the membrane surface (e.g., 100 µL for a 24-well plate insert).

    • Incubate for 1-2 hours at 37°C.

    • Aspirate the collagen solution and wash the inserts twice with sterile PBS. Allow the inserts to air dry in a sterile hood.

  • Seeding Endothelial Cells:

    • Culture endothelial cells to 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in complete medium and perform a cell count.

    • Seed the endothelial cells onto the collagen-coated Transwell inserts at a high density to ensure the formation of a confluent monolayer (e.g., 1 x 10^5 cells per insert for a 24-well plate).

    • Add complete medium to the lower chamber of each well.

    • Culture the cells for 2-3 days at 37°C in a 5% CO2 incubator,

Application Notes and Protocols for BMS-986165 (Deucravacitinib) in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of BMS-986165 (Deucravacitinib), a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] Deucravacitinib has demonstrated significant efficacy in various autoimmune disease models, positioning it as a promising therapeutic agent.[3][4] This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its use in established preclinical models of psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.

Mechanism of Action

Deucravacitinib uniquely targets the regulatory pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain targeted by pan-JAK inhibitors.[4][5] This allosteric inhibition stabilizes the inactive conformation of TYK2, thereby blocking the signaling of key cytokines implicated in the pathogenesis of numerous autoimmune diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][6][7] Its high selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3) is a key differentiator, potentially leading to a more favorable safety profile by avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.[8]

Diagram of the TYK2 Signaling Pathway and Inhibition by BMS-986165

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 receptor->TYK2 Activation JAK JAK receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation Gene Gene Transcription (Inflammatory Response) STAT->Gene Translocation & Activation BMS986165 BMS-986165 (Deucravacitinib) BMS986165->TYK2 Allosteric Inhibition Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->receptor Binding cluster_workflow IL-23-Induced Psoriasis Model Workflow start Acclimatize Mice (e.g., C57BL/6) induction Intradermal IL-23 Injection (e.g., daily for 4-9 days) start->induction treatment Oral Administration of BMS-986165 (e.g., 7.5, 15, 30 mg/kg BID) induction->treatment Concurrent with induction monitoring Daily Monitoring (Ear Thickness, Body Weight) treatment->monitoring endpoint Endpoint Analysis (Histology, Gene Expression) monitoring->endpoint cluster_workflow Anti-CD40 Colitis Model Workflow start Use Immunodeficient Mice (e.g., SCID or Rag-/-) induction Single Intraperitoneal Injection of Agonistic Anti-CD40 Antibody start->induction treatment Oral Administration of BMS-986165 (e.g., 50 mg/kg BID) induction->treatment Concurrent with induction monitoring Daily Monitoring (Body Weight Loss) treatment->monitoring endpoint Endpoint Analysis (Histology, Colon Metrics) monitoring->endpoint cluster_workflow Lupus Nephritis Model Workflow start Use NZB/W F1 Mice with Established Proteinuria treatment Chronic Oral Administration of BMS-986165 (e.g., up to 30 mg/kg QD for 16 weeks) start->treatment monitoring Regular Monitoring (Proteinuria, Anti-dsDNA titers, Body Weight) treatment->monitoring endpoint Endpoint Analysis (Kidney Histology, Gene Expression) monitoring->endpoint

References

Application Notes and Protocols for Studying Angiogenesis with the S1P1 Receptor Agonist BMS-960

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor that plays a critical role in a variety of physiological processes, including immune cell trafficking and vascular development. In the context of angiogenesis, the formation of new blood vessels from pre-existing ones, S1P1 signaling is essential for promoting vascular stability and maturation.[2][3]

Activation of S1P1 on endothelial cells by agonists like this compound is expected to enhance endothelial barrier function, promote cell-cell adhesion, and counteract the pro-angiogenic sprouting induced by factors such as Vascular Endothelial Growth Factor (VEGF).[2][4] This makes this compound a valuable research tool for dissecting the molecular mechanisms of angiogenesis and for investigating potential therapeutic strategies aimed at modulating vascular growth in diseases such as cancer and ischemic retinopathies.

These application notes provide a comprehensive guide for utilizing this compound to study angiogenesis. It includes an overview of the S1P1 signaling pathway, detailed protocols for key in vitro and in vivo angiogenesis assays, and examples of expected quantitative data.

Disclaimer: The following protocols are generalized for studying the effects of a selective S1P1 agonist on angiogenesis. As there is no specific published data on the use of this compound in these assays, researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.

S1P1 Signaling Pathway in Angiogenesis

Activation of the S1P1 receptor by its ligand, sphingosine-1-phosphate (S1P), or an agonist like this compound, initiates a signaling cascade that primarily promotes vascular stabilization. This is in contrast to potent pro-angiogenic factors like VEGF, which induce endothelial cell proliferation and migration, leading to sprouting. The S1P1 pathway helps to mature and stabilize these newly formed vessels. The key signaling events are depicted in the diagram below.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS960 This compound S1P1 S1P1 Receptor BMS960->S1P1 Activation G_protein Gi/o S1P1->G_protein PI3K PI3K G_protein->PI3K Rac1 Rac1 G_protein->Rac1 Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS VE_Cadherin VE-Cadherin Localization Rac1->VE_Cadherin Migration_Inhibition Inhibition of Cell Migration Rac1->Migration_Inhibition NO Nitric Oxide (NO) eNOS->NO Barrier Endothelial Barrier Enhancement VE_Cadherin->Barrier Sprouting_Inhibition Inhibition of Sprouting Angiogenesis Barrier->Sprouting_Inhibition

S1P1 receptor signaling pathway in endothelial cells.

Key In Vitro Angiogenesis Assays

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix. S1P1 agonists are expected to modulate this process, potentially inhibiting excessive tube formation induced by pro-angiogenic factors.

Experimental Workflow:

Tube_Formation_Workflow A Coat 96-well plate with Matrigel® B Seed Endothelial Cells (e.g., HUVECs) A->B C Treat with this compound +/- Pro-angiogenic factor (VEGF) B->C D Incubate for 4-18 hours C->D E Image Tube Formation D->E F Quantify Tube Length, Branch Points, and Loops E->F

Workflow for the Endothelial Cell Tube Formation Assay.

Protocol:

  • Plate Coating: Thaw growth factor-reduced Matrigel® on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[5]

  • Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in serum-free or low-serum (0.5-2% FBS) endothelial cell growth medium. Seed 1.5-2.5 x 104 cells per well onto the solidified Matrigel®.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium. Add this compound to the wells. For studying the inhibitory effect on induced angiogenesis, co-treat with a pro-angiogenic factor like VEGF (e.g., 20-50 ng/mL). Include appropriate vehicle controls.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

  • Imaging and Quantification: Observe and capture images of the tube-like structures using an inverted microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

Expected Quantitative Data Summary:

Treatment GroupTotal Tube Length (µm/field)Number of Branch PointsNumber of Loops
Vehicle ControlBaselineBaselineBaseline
VEGF (50 ng/mL)IncreasedIncreasedIncreased
This compound (Dose 1)No significant change or slight decreaseNo significant change or slight decreaseNo significant change or slight decrease
This compound (Dose 2)No significant change or slight decreaseNo significant change or slight decreaseNo significant change or slight decrease
VEGF + this compound (Dose 1)Decreased (vs. VEGF alone)Decreased (vs. VEGF alone)Decreased (vs. VEGF alone)
VEGF + this compound (Dose 2)Further Decreased (vs. VEGF alone)Further Decreased (vs. VEGF alone)Further Decreased (vs. VEGF alone)
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer. S1P1 activation is known to inhibit endothelial cell migration.

Protocol:

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh low-serum medium containing different concentrations of this compound or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

  • Quantification: Measure the width of the scratch at different points at each time point. Calculate the percentage of wound closure relative to the initial wound area.

Expected Quantitative Data Summary:

Treatment GroupWound Closure at 12h (%)Wound Closure at 24h (%)
Vehicle Control40-60%80-100%
This compound (Low Dose)30-50%60-80%
This compound (High Dose)10-30%30-50%

Key Ex Vivo and In Vivo Angiogenesis Assays

Aortic Ring Assay

This ex vivo assay uses segments of aorta cultured in a 3D matrix to observe the sprouting of new microvessels. It provides a more complex and physiologically relevant model than 2D cell culture.

Experimental Workflow:

Aortic_Ring_Workflow A Isolate and section thoracic aorta B Embed aortic rings in collagen gel or Matrigel® A->B C Add culture medium with This compound +/- growth factors B->C D Incubate for 7-14 days C->D E Image microvessel sprouting D->E F Quantify sprout length and number E->F

Workflow for the Aortic Ring Assay.

Protocol:

  • Aorta Isolation: Euthanize a rat or mouse and dissect the thoracic aorta under sterile conditions.

  • Ring Preparation: Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.

  • Embedding: Place the aortic rings in a 3D matrix such as collagen type I or Matrigel® in a 48-well plate.

  • Treatment: Add endothelial cell growth medium supplemented with different concentrations of this compound. To induce sprouting, a pro-angiogenic factor like VEGF can be added.

  • Incubation: Culture the rings for 7-14 days, changing the medium every 2-3 days.

  • Imaging and Quantification: Monitor and photograph the sprouting of microvessels from the aortic rings. Quantify the number and length of the sprouts.

Expected Quantitative Data Summary:

Treatment GroupAverage Sprout Length (µm)Number of Sprouts per Ring
Vehicle ControlBaselineBaseline
VEGF (50 ng/mL)IncreasedIncreased
This compound (Dose 1)No significant change or slight decreaseNo significant change or slight decrease
This compound (Dose 2)No significant change or slight decreaseNo significant change or slight decrease
VEGF + this compound (Dose 1)Decreased (vs. VEGF alone)Decreased (vs. VEGF alone)
VEGF + this compound (Dose 2)Further Decreased (vs. VEGF alone)Further Decreased (vs. VEGF alone)
Matrigel Plug Assay

This in vivo assay assesses angiogenesis by implanting a Matrigel® plug containing pro-angiogenic factors and the test compound subcutaneously into mice. The extent of blood vessel infiltration into the plug is then quantified.

Protocol:

  • Plug Preparation: On ice, mix growth factor-reduced Matrigel® with a pro-angiogenic factor (e.g., bFGF or VEGF) and the desired concentration of this compound or vehicle.

  • Subcutaneous Injection: Inject 0.5 mL of the Matrigel® mixture subcutaneously into the flank of mice. The Matrigel® will solidify into a plug at body temperature.

  • Incubation: After 7-14 days, euthanize the mice and excise the Matrigel® plugs.

  • Analysis: The vascularization of the plugs can be quantified by measuring the hemoglobin content using a Drabkin's reagent-based assay. Alternatively, the plugs can be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.

Expected Quantitative Data Summary:

Treatment GroupHemoglobin Content (µ g/plug )Microvessel Density (vessels/mm²)
Matrigel + VehicleLowLow
Matrigel + bFGF + VehicleHighHigh
Matrigel + bFGF + this compound (Low Dose)Moderately ReducedModerately Reduced
Matrigel + bFGF + this compound (High Dose)Significantly ReducedSignificantly Reduced

Conclusion

This compound, as a selective S1P1 receptor agonist, is a powerful tool for investigating the role of S1P1 signaling in the stabilization and maturation phases of angiogenesis. The protocols provided here offer a framework for researchers to design and execute experiments to explore the effects of this compound on endothelial cell behavior in vitro, ex vivo, and in vivo. The expected outcomes are a reduction in pro-angiogenic factor-induced endothelial cell migration and tube formation, as well as decreased neovascularization in vivo, consistent with the known role of S1P1 in promoting vascular stability. It is imperative for researchers to perform initial dose-response experiments to determine the optimal working concentrations of this compound for their specific experimental systems.

References

Application Note & Protocol: Dissolution of BMS-202 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the dissolution and preparation of the small molecule PD-1/PD-L1 inhibitor, BMS-202, for in vitro and in vivo experimental applications.

Introduction

BMS-202 is a potent, non-peptidic small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, with a reported IC50 of 18 nM.[1][2][3] Unlike monoclonal antibodies, its mechanism of action involves binding directly to PD-L1, which induces its dimerization and sterically hinders the PD-1/PD-L1 interaction, thereby restoring T-cell anti-tumor activity.[3][4][5] Beyond its role in immune checkpoint blockade, BMS-202 has been shown to decelerate the pro-fibrotic effects of fibroblasts by modulating the ERK and TGFβ1/Smad signaling pathways.[6] Due to its hydrophobic nature and poor water solubility, proper preparation is critical for obtaining reliable and reproducible results in preclinical studies.[7]

Data Presentation: Solubility and Formulation

The quantitative data for BMS-202 solubility and common experimental concentrations are summarized below.

ParameterSolvent/VehicleConcentrationNotes
Solubility Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (238.37 mM)[1][8]Use fresh, anhydrous DMSO as it is hygroscopic.[2]
Dimethyl Sulfoxide (DMSO)83 mg/mL (197.84 mM)[2][3]Sonication is recommended to aid dissolution.[9]
Ethanol83 mg/mL (197.85 mM)[9]Sonication is recommended.
WaterInsoluble[2]
In Vitro Studies DMSO Stock Solution10-100 mMDilute stock for working concentrations.
Final DMSO in Media≤0.5%To avoid solvent-induced cytotoxicity.[7]
Working Concentration5 µM - 40 µMEffective concentrations vary by cell line and assay.[8][10][11]
In Vivo Studies Formulation Vehicle10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineA common formulation for poorly soluble compounds.[7][9]
Achievable Concentration≥ 2.5 mg/mL (5.96 mM)[8]In the specified vehicle.
Typical Dosage20 mg/kgAdministered via intraperitoneal (i.p.) injection.[2][8][11]

Experimental Protocols

3.1. Protocol for Dissolving BMS-202 for In Vitro Use

This protocol details the preparation of a high-concentration stock solution in DMSO, which is then diluted to working concentrations for cell-based assays.

Materials:

  • BMS-202 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

  • Sterile, aqueous cell culture medium or buffer

Procedure:

  • Aseptically weigh the desired amount of BMS-202 powder into a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).

  • Vortex vigorously until the powder is completely dissolved. If needed, sonicate the solution to aid dissolution.[9]

  • Store the DMSO stock solution at -20°C or -80°C for long-term stability.[9]

  • To prepare a working solution, perform serial dilutions of the DMSO stock into your final aqueous medium (e.g., cell culture media).

  • Critical Step: Ensure the final concentration of DMSO in the assay is non-toxic to your cells, typically ≤0.5%.[7]

  • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used in the experimental group.

3.2. Protocol for Formulating BMS-202 for In Vivo Use

This protocol provides a method for preparing a homogenous solution or suspension of BMS-202 suitable for intraperitoneal administration in animal models.[7]

Materials:

  • BMS-202 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

Procedure:

  • Prepare a concentrated stock of BMS-202 in DMSO (e.g., 25 mg/mL).

  • In a sterile conical tube, add the components in the following specific order, ensuring the solution is completely mixed after each addition: a. Add the required volume of the BMS-202/DMSO stock (to make up 10% of the final formulation volume). b. Add PEG300 (to make up 40% of the final volume). Mix thoroughly until the solution is clear. c. Add Tween-80 (to make up 5% of the final volume). Mix thoroughly. d. Add sterile saline (to make up the remaining 45% of the final volume). Mix thoroughly.

  • The final mixture should be a clear solution or a uniform suspension.

  • Critical Step: Before each administration, ensure the formulation is homogenous. If it is a suspension, it must be uniformly resuspended before drawing each dose to ensure accurate dosing.[7]

Mandatory Visualizations

4.1. Experimental Workflow Diagram

G cluster_vitro In Vitro Preparation cluster_vivo In Vivo Formulation (10/40/5/45) start_vitro Weigh BMS-202 dissolve_dmso Dissolve in Anhydrous DMSO (High Concentration Stock) start_vitro->dissolve_dmso serial_dilute Serially Dilute in Aqueous Medium dissolve_dmso->serial_dilute final_vitro Working Solution (Final DMSO ≤0.5%) serial_dilute->final_vitro start_vivo Prepare BMS-202 in DMSO (10%) add_peg Add PEG300 (40%) start_vivo->add_peg add_tween Add Tween-80 (5%) add_peg->add_tween add_saline Add Saline (45%) add_tween->add_saline final_vivo Homogenous Formulation for Dosing add_saline->final_vivo

Caption: Workflow for BMS-202 dissolution and formulation.

4.2. Signaling Pathway Diagram

G bms BMS-202 pdl1 PD-L1 bms->pdl1 Inhibits tgfb1 TGF-β1 bms->tgfb1 Reduces erk p-ERK1/2 bms->erk smad p-Smad2/3 bms->smad tgfbr TGF-β Receptor tgfb1->tgfbr tgfbr->erk tgfbr->smad fibrosis Fibroblast Proliferation, Migration & Collagen Synthesis erk->fibrosis smad->fibrosis

Caption: BMS-202 inhibits pro-fibrotic signaling pathways.[6]

References

Troubleshooting & Optimization

Technical Support Center: BMS-986196 Solubility Issues and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BMS-986196 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential solubility challenges with the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986196. Given that many kinase inhibitors exhibit low aqueous solubility, this guide offers troubleshooting strategies and formulation approaches to support your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is BMS-986196 and why might it have solubility issues?

BMS-986196 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[1][2] Like many small molecule kinase inhibitors, BMS-986196's chemical structure, which is optimized for high affinity and selectivity to the ATP-binding pocket of BTK, may contribute to low aqueous solubility. This is a common characteristic of orally administered drugs and can present challenges in preclinical and clinical development.[3] Clinical studies have explored intravenous (IV), solution, and suspension formulations of BMS-986196, suggesting that its solubility is a consideration in its formulation development.[4][5][6]

Q2: I'm observing precipitation of BMS-986196 when preparing my stock solution or diluting it in aqueous media. What are the likely causes and immediate troubleshooting steps?

Precipitation upon dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer is a frequent issue for poorly soluble compounds. This "crashing out" occurs because the compound's solubility limit is exceeded as the solvent composition changes from a high-solubility organic solvent to a low-solubility aqueous medium.

Initial Troubleshooting Steps:

IssuePossible CauseRecommended Action
Precipitation on Dilution Exceeding aqueous solubility limit.- Lower the final concentration of BMS-986196 in the aqueous medium.- Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerance level for your assay (typically ≤0.5%).- Perform a serial dilution of the stock solution in the aqueous buffer rather than a single large dilution.
Incomplete Dissolution of Powder Insufficient solvent volume or energy.- Ensure you are using a sufficient volume of the appropriate organic solvent (e.g., DMSO, ethanol) to prepare your stock solution.- Gentle warming (to 37°C) or sonication can aid in the dissolution of the solid compound.
Instability Over Time Compound degradation or crystallization.- Prepare fresh solutions before each experiment.- Store stock solutions in appropriate conditions (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.

Troubleshooting Guides: Enhancing BMS-986196 Solubility

For more persistent solubility challenges, several formulation strategies can be employed. The choice of method will depend on the experimental context (in vitro vs. in vivo), the required concentration, and the desired formulation properties.

Guide 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.

Commonly Used Co-solvents:

Co-solventTypical Concentration Range (in aqueous solution)Notes
Dimethyl Sulfoxide (DMSO)0.1% - 5%High solubilizing power; potential for cellular toxicity at higher concentrations.
Ethanol1% - 20%Generally well-tolerated; can cause protein precipitation at high concentrations.
Polyethylene Glycol 400 (PEG 400)5% - 50%Low toxicity; suitable for both in vitro and in vivo studies.
Propylene Glycol (PG)5% - 60%Similar to PEG 400; often used in oral and parenteral formulations.

Experimental Protocol: Preparing a Co-solvent Formulation

  • Stock Solution Preparation: Dissolve BMS-986196 in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Vehicle Preparation: Prepare the aqueous vehicle (e.g., saline, PBS, cell culture media).

  • Dilution: While vortexing the aqueous vehicle, slowly add the stock solution dropwise to achieve the final desired concentration of BMS-986196 and co-solvent. This rapid mixing helps to prevent localized supersaturation and precipitation.

Guide 2: pH Modification

If BMS-986196 has ionizable functional groups, its solubility will be pH-dependent.

  • For acidic compounds: Solubility increases as the pH increases (more of the compound is in the ionized, more soluble form).

  • For basic compounds: Solubility increases as the pH decreases.

Experimental Protocol: pH-Adjusted Formulation

  • Determine pKa: If the pKa of BMS-986196 is not known, it can be predicted using software or determined experimentally.

  • Buffer Selection: Choose a buffer system that maintains the pH in the desired range for optimal solubility and is compatible with your experimental system.

  • Formulation: Prepare a solution of BMS-986196 in the selected buffer. Adjust the pH as needed with dilute acid (e.g., HCl) or base (e.g., NaOH) to enhance solubility.

Guide 3: Surfactant-Based Formulations (Micellar Solutions)

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drugs, increasing their apparent solubility.

Commonly Used Surfactants:

SurfactantTypical Concentration Range (in aqueous solution)Notes
Polysorbate 80 (Tween® 80)0.1% - 5%Non-ionic surfactant; widely used in pharmaceutical formulations.
Cremophor® EL0.1% - 5%Non-ionic surfactant; can be associated with hypersensitivity reactions in vivo.
Solutol® HS 150.1% - 10%Non-ionic surfactant; often used in parenteral formulations.

Experimental Protocol: Preparing a Micellar Formulation

  • Surfactant Solution: Prepare a solution of the surfactant in the aqueous vehicle at a concentration above its CMC.

  • Drug Addition: Add the BMS-986196 powder directly to the surfactant solution.

  • Equilibration: Stir or sonicate the mixture until the drug is fully dissolved. Gentle heating may be applied if necessary.

Guide 4: Nanosuspensions

For in vivo studies, particularly oral administration, reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate and bioavailability.

Experimental Protocol: Nanosuspension Preparation by High-Pressure Homogenization

  • Pre-suspension: Disperse micronized BMS-986196 powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Polysorbate 80 and a polymer like HPMC).

  • High-Shear Mixing: Homogenize the pre-suspension using a high-shear mixer to ensure a uniform dispersion.

  • High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for multiple cycles until the desired particle size distribution is achieved.

  • Characterization: Analyze the particle size and stability of the nanosuspension using techniques like dynamic light scattering (DLS).

Visualizing Key Concepts

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BMS-986196 inhibits BTK, a critical node in the B-cell receptor (BCR) signaling pathway.[7][8][9] Understanding this pathway is essential for interpreting the pharmacological effects of the inhibitor.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK_inactive BTK (inactive) SYK->BTK_inactive Recruits & Activates BTK_active BTK (active) BTK_inactive->BTK_active Phosphorylation PIP3 PIP3 PIP3->BTK_inactive Binds PH domain PLCg2_inactive PLCγ2 (inactive) PLCg2_active PLCγ2 (active) PLCg2_inactive->PLCg2_active BTK_active->PLCg2_inactive Phosphorylates IP3 IP3 PLCg2_active->IP3 Hydrolyzes PIP2 DAG DAG PLCg2_active->DAG Hydrolyzes PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation NFkB_activation NF-κB Activation Ca_release->NFkB_activation PKC_activation->NFkB_activation Cell_Proliferation Cell Proliferation & Survival NFkB_activation->Cell_Proliferation BMS986196 BMS-986196 BMS986196->BTK_active Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of BMS-986196.

Workflow for Selecting a Solubility Enhancement Strategy

This decision tree provides a logical approach to selecting an appropriate formulation strategy for a poorly soluble compound like BMS-986196.

Solubility_Workflow Start Start: Poorly Soluble BMS-986196 Screening Initial Solubility Screening (Aqueous & Organic Solvents) Start->Screening InVitro In Vitro Assay? Screening->InVitro Low Aqueous Solubility InVivo In Vivo Study? InVitro->InVivo No CoSolvent Co-solvent System (e.g., DMSO, Ethanol) InVitro->CoSolvent Yes Oral Oral Administration? InVivo->Oral Yes Parenteral Parenteral (IV)? InVivo->Parenteral No End_InVitro Proceed with In Vitro Experiment CoSolvent->End_InVitro pH_Mod pH Modification (if ionizable) End_InVivo Proceed with In Vivo Study pH_Mod->End_InVivo Surfactant Surfactant Micelles (e.g., Tween® 80) Surfactant->End_InVivo Nanosuspension Nanosuspension Oral->Nanosuspension LipidFormulation Lipid-Based Formulation (e.g., SEDDS) Oral->LipidFormulation Amorphous Amorphous Solid Dispersion Oral->Amorphous Parenteral->pH_Mod Parenteral->Surfactant Complexation Cyclodextrin Complexation Parenteral->Complexation Nanosuspension->End_InVivo LipidFormulation->End_InVivo Complexation->End_InVivo Amorphous->End_InVivo

Caption: Decision workflow for selecting a suitable solubility enhancement strategy.

This technical support center provides a starting point for addressing potential solubility issues with BMS-986196. The optimal solution will depend on the specific experimental requirements. It is recommended to perform small-scale feasibility studies to identify the most effective and compatible formulation strategy for your application.

References

Optimizing BMS-960 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BMS-960 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is a potent and selective inhibitor of the XYZ signaling pathway. It specifically targets the kinase domain of the XYZ protein, preventing downstream phosphorylation of key substrates involved in cell proliferation and survival.

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

For initial experiments, a concentration range of 10 nM to 1 µM is recommended. This range is based on typical IC50 values observed in various cancer cell lines. However, the optimal concentration will be cell line-dependent and should be determined empirically.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is typically soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Effect Observed

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for the specific cell line being used.

    • Solution: Perform a dose-response experiment to determine the IC50 value for your cell line. A typical concentration range to test would be from 1 nM to 10 µM.

  • Possible Cause 2: Compound Instability. this compound may have degraded due to improper storage or handling.

    • Solution: Prepare fresh dilutions from a new stock solution. Ensure the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.

  • Possible Cause 3: Cell Line Resistance. The target cells may have intrinsic or acquired resistance to XYZ inhibitors.

    • Solution: Verify the expression and activity of the XYZ pathway in your cell line using techniques like Western blotting or a kinase activity assay. Consider using a positive control cell line known to be sensitive to XYZ inhibition.

Issue 2: Unexpected Cell Toxicity or Off-Target Effects

  • Possible Cause 1: High Concentration. The concentration of this compound may be too high, leading to off-target effects and general cytotoxicity.

    • Solution: Lower the concentration of this compound to a range that is closer to the IC50 value. Assess cell viability using a sensitive method like the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.

    • Solution: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v). Prepare a vehicle control with the same concentration of DMSO to assess its effect on cell viability.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
U-87 MGGlioblastoma75
HCT116Colon Cancer90

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 10 µM to 1 nM in culture medium.

  • Treatment: Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

XYZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds XYZ_Protein XYZ_Protein Receptor->XYZ_Protein Activates Downstream_Substrate Downstream_Substrate XYZ_Protein->Downstream_Substrate Phosphorylates Gene_Expression Gene_Expression Downstream_Substrate->Gene_Expression BMS_960 BMS_960 BMS_960->XYZ_Protein Inhibits Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Survival Survival Gene_Expression->Survival

Caption: Mechanism of action of this compound in the XYZ signaling pathway.

Experimental_Workflow Start Start Prepare_Stock_Solution Prepare 10 mM this compound in DMSO Start->Prepare_Stock_Solution Seed_Cells Seed cells in 96-well plate Prepare_Stock_Solution->Seed_Cells Prepare_Dilutions Prepare serial dilutions (1 nM to 10 µM) Seed_Cells->Prepare_Dilutions Treat_Cells Treat cells with this compound and controls Prepare_Dilutions->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Measure_Viability Measure cell viability (e.g., MTT assay) Incubate->Measure_Viability Analyze_Data Analyze data and determine IC50 Measure_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent or No Effect? Check_Concentration Is concentration optimal? Inconsistent_Results->Check_Concentration Yes Perform_Dose_Response Perform dose-response experiment Check_Concentration->Perform_Dose_Response No Check_Compound_Stability Is the compound stable? Check_Concentration->Check_Compound_Stability Yes Prepare_Fresh_Stock Prepare fresh stock solution Check_Compound_Stability->Prepare_Fresh_Stock No Check_Cell_Resistance Is the cell line resistant? Check_Compound_Stability->Check_Cell_Resistance Yes Verify_XYZ_Pathway Verify XYZ pathway activity Check_Cell_Resistance->Verify_XYZ_Pathway Yes

Caption: Troubleshooting decision tree for inconsistent this compound results.

Technical Support Center: Dasatinib Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "BMS-960" is not a publicly recognized research compound or drug. Therefore, this technical support guide has been generated using Dasatinib as a well-documented, real-world example of a multi-kinase inhibitor with known off-target effects. The data and protocols provided are based on publicly available information for Dasatinib and are intended to serve as a template for researchers working with kinase inhibitors.

This guide is intended for researchers, scientists, and drug development professionals using Dasatinib in their experiments. It provides answers to frequently asked questions and troubleshooting advice related to potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Dasatinib and what are its key on-targets?

Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI). Its primary mechanism is the inhibition of the BCR-ABL fusion protein, the oncogenic driver in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[1][2]. Dasatinib is unique in that it can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its high potency and its ability to overcome resistance to first-generation inhibitors like Imatinib[1][3][4]. In addition to BCR-ABL, Dasatinib is a highly potent inhibitor of the SRC family kinases (SFKs), including SRC, LCK, LYN, YES, and FYN[3][5].

Q2: What are the major known off-targets of Dasatinib that I should be aware of in my experiments?

Dasatinib is a multi-kinase inhibitor and affects several other kinases, which should be considered potential off-targets depending on the experimental context. Key off-targets inhibited at nanomolar concentrations include c-KIT, platelet-derived growth factor receptor beta (PDGFRβ), and ephrin type-A receptor 2 (EPHA2)[1][3][6]. Inhibition of these kinases can lead to unintended biological consequences and is associated with some of the clinical side effects of the drug[7][8]. For example, inhibition of PDGFRβ is linked to effects on vascular function, while c-KIT inhibition can impact hematopoiesis[7].

Q3: We are observing unexpected toxicity or a phenotype in our cell line at concentrations that should be specific for BCR-ABL. What could be the cause?

Unexpected effects at low nanomolar concentrations can often be attributed to the inhibition of other highly sensitive off-target kinases that are critical for your specific experimental model[7]. Even at concentrations where BCR-ABL is effectively inhibited, Dasatinib is potent enough to inhibit SFKs, c-KIT, and PDGFRβ[7]. It is crucial to:

  • Characterize your model: Determine if your cells express high levels of sensitive off-targets like c-KIT or PDGFR.

  • Review the kinome profile: Compare the concentration you are using to the IC50 values for a broad range of kinases to identify likely off-target candidates (see Table 1).

Q4: How can we experimentally distinguish between on-target and off-target effects of Dasatinib?

Distinguishing between on- and off-target effects is critical for validating experimental findings. Here are several recommended strategies[7][9]:

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by Dasatinib with that of another inhibitor targeting the same primary on-target (e.g., another BCR-ABL inhibitor like Nilotinib or Bosutinib) but with a different chemical structure and off-target profile[7][10].

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce the expression of the intended target (e.g., BCR-ABL or SRC). If the phenotype of the genetic knockdown is the same as the Dasatinib-induced phenotype, it is more likely an on-target effect[7].

  • Rescue Experiments: If possible, express a drug-resistant mutant of the target kinase in your cells. A common resistance mutation for Dasatinib is T315I in the BCR-ABL gene[7][11]. If the phenotype persists in cells expressing the resistant mutant, it is likely caused by an off-target effect.

Q5: We are seeing high variability in our IC50 values from cell viability assays. What could be causing this?

High variability in cell-based assays is a common issue. Key factors to investigate include[7][12]:

  • Cell Line Integrity: Ensure you are using low-passage cells that have been recently authenticated. High-passage numbers can lead to genetic drift and altered drug sensitivity. Check for mycoplasma contamination.

  • Compound Solubility: Dasatinib has pH-dependent solubility. Ensure the compound is fully dissolved in your solvent (e.g., DMSO) before diluting it into aqueous cell culture media. Visually inspect for any precipitation[12].

  • Experimental Consistency: Standardize cell seeding density and incubation times. Overly confluent or sparse cultures will respond differently to the drug[7].

Troubleshooting Guide: Unexpected Experimental Results

This guide provides a logical workflow for troubleshooting unexpected results that may be due to Dasatinib's off-target activity.

G start Unexpected Phenotype Observed (e.g., toxicity, differentiation) q1 Is the phenotype observed at a concentration consistent with the IC50 for the primary target? start->q1 on_target_path Effect is likely ON-TARGET or a highly sensitive off-target q1->on_target_path Yes off_target_path Effect is likely OFF-TARGET q1->off_target_path No a1_yes Yes a1_no No step2_on Confirm On-Target Engagement: - Western blot for p-Substrate - Cellular Thermal Shift Assay (CETSA) on_target_path->step2_on step2_off Perform Kinome Profiling: - Screen against a broad kinase panel - Identify off-targets inhibited at the effective concentration off_target_path->step2_off step3_on Validate with Orthogonal Methods: - Genetic knockdown (siRNA/CRISPR) - Use structurally different inhibitor step2_on->step3_on end_on Conclusion: Phenotype is linked to primary target inhibition. step3_on->end_on step3_off Validate Off-Target Candidate: - Knockdown potential off-target - Does it abolish the phenotype? step2_off->step3_off end_off Conclusion: Phenotype is linked to a specific off-target. step3_off->end_off G start Prepare Kinase Panel (Immobilized on beads) step1 Incubate Kinase with: 1. Tagged Probe 2. Dasatinib (Test Compound) start->step1 step2 Competition for ATP-Binding Site step1->step2 step3 Wash to Remove Unbound Components step2->step3 step4 Quantify Bound Probe (via qPCR of tag) step3->step4 end Calculate Kd (Binding Affinity) step4->end G pathway BCR-ABL Signaling Pathway bcr_abl BCR-ABL (Oncogenic Kinase) crkl CRKL (Substrate) bcr_abl->crkl Phosphorylates dasatinib Dasatinib dasatinib->bcr_abl p_crkl p-CRKL (Phosphorylated) crkl->p_crkl downstream Downstream Signaling (Proliferation, Survival) p_crkl->downstream

References

Troubleshooting BMS-960 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of BMS-960, a potent and selective S1P1 receptor agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to address common challenges and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking, vascular integrity, and immune responses. By binding to and activating S1P1, this compound mimics the effect of the endogenous ligand, sphingosine-1-phosphate (S1P). This activation leads to the internalization of the S1P1 receptor, which in turn prevents the egress of lymphocytes from lymphoid organs, effectively reducing the number of circulating lymphocytes. This mechanism is the basis for its investigation in immune-mediated diseases.

Q2: What are the potential off-target effects of this compound and how can I mitigate them?

A2: While this compound is designed to be a selective S1P1 agonist, cross-reactivity with other S1P receptor subtypes (S1P2-5) can occur, especially at higher concentrations.[2] Off-target effects can include cardiovascular issues like bradycardia (often associated with S1P3 activation), so it is crucial to use the lowest effective concentration of the compound.[3] To mitigate off-target effects, it is recommended to:

  • Perform dose-response experiments: Determine the optimal concentration of this compound that elicits the desired S1P1-mediated effect without engaging other S1P receptor subtypes.

  • Use selective antagonists: In mechanistic studies, co-treatment with antagonists for other S1P receptors can help confirm that the observed effect is S1P1-specific.

  • Characterize your experimental system: Profile the expression levels of all S1P receptor subtypes in your cell lines or tissues of interest.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is typically provided as a solid. For in vitro experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use. The stability of S1P1 receptor agonists in cell culture media can vary, so it is advisable to use freshly prepared solutions for each experiment.

Q4: I am observing high variability in my experimental results with this compound. What are the common sources of this variability?

A4: Experimental variability in cell-based assays with GPCR modulators like this compound can arise from several factors:[4]

  • Cell culture conditions: Variations in cell density, passage number, and overall cell health can significantly impact receptor expression and signaling.

  • Reagent quality and preparation: Inconsistent quality of reagents, including the agonist itself, and improper preparation of solutions can lead to variable results.

  • Assay conditions: Fluctuations in incubation times, temperature, and buffer composition can affect the experimental outcome.

  • Ligand stability: Degradation of the agonist in the assay medium over time can lead to a diminished response.

  • Cell line heterogeneity: Differences in S1P1 receptor expression levels and signaling pathway components between cell passages or even within a population can contribute to variability.

Troubleshooting Guides

Problem 1: Lower than expected potency (high EC50 value) in a cell-based assay.
Possible Cause Recommended Solution
Agonist Degradation Prepare fresh working solutions of this compound for each experiment. Avoid prolonged storage of diluted solutions. Perform a time-course experiment to assess the stability of the compound in your specific assay medium.
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer composition (e.g., pH, ion concentrations). Ensure that the cell density is optimal for the assay readout.
Low Receptor Expression Verify the expression level of S1P1 in your cell line using techniques like qPCR or Western blot. If expression is low, consider using a cell line with higher endogenous expression or a system with transient or stable overexpression of S1P1.
Presence of Endogenous S1P Serum in cell culture media contains S1P, which can desensitize the S1P1 receptor. It is recommended to serum-starve the cells for several hours before the experiment or use serum-free media during the assay.
Problem 2: High background signal or constitutive activity in the absence of this compound.
Possible Cause Recommended Solution
Endogenous S1P in Serum As mentioned above, serum contains S1P. Switch to serum-free medium or charcoal-stripped serum for the duration of the assay to reduce background activation.
Constitutive Receptor Activity Some cell lines may exhibit high basal S1P1 receptor activity. This can be addressed by using inverse agonists to lower the basal signal or by choosing a different cell line with lower constitutive activity.
Assay Reagent Interference Some assay components may autofluoresce or interfere with the detection method. Run appropriate controls, including wells with no cells and wells with cells but no reagents, to identify the source of the high background.
Problem 3: Inconsistent results between experimental replicates.
Possible Cause Recommended Solution
Inconsistent Cell Plating Ensure uniform cell seeding density across all wells of the microplate. After plating, allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects in Microplates The outer wells of a microplate are more prone to evaporation, which can affect cell growth and assay performance. To minimize edge effects, avoid using the outermost wells or fill them with sterile water or PBS.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents to all wells. For multi-well plates, consider using a multichannel pipette.
Variability in Cell Passage Number Use cells within a defined and narrow passage number range for all experiments, as receptor expression and signaling can change with prolonged culturing.

Quantitative Data

Table 1: In Vitro Potency of BMS-986104 (a close analog of this compound) in various S1P1 Receptor Assays.

Assay TypeCell LineParameterValue (nM)
cAMP Inhibition CHO cells expressing human S1P1EC500.13
GTPγS Binding CHO cells expressing human S1P1EC500.28
Receptor Internalization U2OS cells expressing S1P1-EGFPEC50~30 (for S1P)

Note: Data for BMS-986104 is used as a proxy for this compound due to the limited public availability of specific data for this compound. BMS-986104 is a clinically investigated, differentiated S1P1 receptor modulator.[3][5][6][7][8] The EC50 for S1P in the receptor internalization assay is provided as a reference.[9]

Table 2: Binding Affinities of S1P Receptor Modulators.

CompoundS1P1 (Ki, nM)S1P2 (Ki, nM)S1P3 (Ki, nM)S1P4 (Ki, nM)S1P5 (Ki, nM)
S1P 0.83.50.3>10001.2
Fingolimod-P 0.3>10001.00.60.3
BMS-986104-P 0.1>100002300301.5

Data adapted from various sources and illustrates the selectivity profile of different S1P receptor modulators. BMS-986104-P is the active phosphate (B84403) metabolite of BMS-986104.

Detailed Experimental Protocols

Protocol 1: S1P1 Receptor Internalization Assay

This assay measures the ability of an agonist to induce the internalization of the S1P1 receptor from the cell surface.

Materials:

  • U2OS cells stably expressing S1P1-EGFP (or a similar cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS, Penicillin-Streptomycin).

  • Assay buffer (e.g., serum-free DMEM or HBSS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Fixing solution (e.g., 4% paraformaldehyde in PBS).

  • Nuclear stain (e.g., Hoechst 33342).

  • 96-well imaging plates.

Methodology:

  • Cell Plating: Seed the S1P1-EGFP expressing cells into a 96-well imaging plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Serum Starvation: Gently wash the cells with assay buffer and then incubate in assay buffer for 2-4 hours at 37°C to minimize the effects of endogenous S1P from the serum.

  • Agonist Stimulation: Add the 2x this compound serial dilutions or vehicle control to the corresponding wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for receptor internalization. The optimal incubation time should be determined empirically.

  • Fixation and Staining: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature. After fixation, wash again with PBS and stain the nuclei with Hoechst 33342.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the internalization of S1P1-EGFP by measuring the fluorescence intensity within intracellular vesicles or the decrease in membrane-associated fluorescence.

Protocol 2: Lymphocyte Chemotaxis Assay

This assay assesses the effect of this compound on lymphocyte migration towards an S1P gradient.

Materials:

  • Isolated primary lymphocytes (e.g., from human peripheral blood or mouse spleen).

  • Chemotaxis medium (e.g., RPMI with 0.5% BSA).

  • This compound stock solution.

  • S1P (chemoattractant).

  • Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size).

Methodology:

  • Cell Preparation: Isolate lymphocytes and resuspend them in chemotaxis medium.

  • Compound Pre-incubation: Pre-incubate the lymphocytes with different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Chemotaxis Setup: Add chemotaxis medium containing S1P to the lower chamber of the Transwell plate. Add the pre-incubated lymphocytes to the upper chamber (the insert).

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 2-4 hours to allow for cell migration.

  • Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry.

  • Data Analysis: Calculate the percentage of migrated cells for each condition and determine the inhibitory effect of this compound on S1P-induced chemotaxis.

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BMS960 This compound S1P1 S1P1 Receptor BMS960->S1P1 Binds & Activates G_protein Gi/o Protein S1P1->G_protein Activates Internalization Receptor Internalization S1P1->Internalization Functional Antagonism AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Rac Rac G_protein->Rac cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cell_Migration Cell Migration & Cytoskeletal Rearrangement Rac->Cell_Migration Lymphocyte_Egress ↓ Lymphocyte Egress Internalization->Lymphocyte_Egress

Caption: S1P1 Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis Prepare_Cells Prepare Cells (Culture & Plate) Serum_Starve Serum Starve Cells Prepare_Cells->Serum_Starve Prepare_BMS960 Prepare this compound (Stock & Dilutions) Add_Compound Add this compound Prepare_BMS960->Add_Compound Serum_Starve->Add_Compound Incubate Incubate Add_Compound->Incubate Assay_Readout Perform Assay Readout (e.g., Imaging, Luminescence) Incubate->Assay_Readout Data_Analysis Data Analysis (EC50, % Inhibition) Assay_Readout->Data_Analysis

Caption: General Experimental Workflow for In Vitro Assays with this compound.

Troubleshooting_Tree cluster_potency Low Potency cluster_background High Background cluster_variability High Variability Start Inconsistent or Unexpected Experimental Results Low_Potency Low_Potency Start->Low_Potency Low Potency? High_Background High_Background Start->High_Background High Background? High_Variability High_Variability Start->High_Variability High Variability? Check_Compound Check this compound (Fresh stock, solubility) Optimize_Assay Optimize Assay Conditions (Time, temp, cell density) Check_Compound->Optimize_Assay Compound OK Check_Expression Verify S1P1 Expression (qPCR, Western) Optimize_Assay->Check_Expression Assay Optimized Serum_Free Use Serum-Free Media or Charcoal-Stripped Serum Check_Reagents Check for Reagent Autofluorescence/Interference Serum_Free->Check_Reagents Background Still High Check_Plating Ensure Uniform Cell Plating Minimize_Edge_Effects Minimize Plate Edge Effects Check_Plating->Minimize_Edge_Effects Plating OK Check_Pipetting Verify Pipetting Accuracy Minimize_Edge_Effects->Check_Pipetting Edge Effects Minimized Low_Potency->Check_Compound High_Background->Serum_Free High_Variability->Check_Plating

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Improving BMS-960 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of BMS-960 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is readily soluble in DMSO, allowing for the preparation of high-concentration stocks (e.g., 10-50 mM).[1] It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound over time. When preparing the stock solution, ensure the compound is fully dissolved by vortexing or brief sonication.[1]

Q2: How should I store this compound stock solutions to ensure stability?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Repeated freezing and thawing can introduce moisture and increase the risk of precipitation and degradation. Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[1]

Q3: My this compound precipitated when I diluted it into my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help maintain solubility. When adding the this compound stock to the aqueous buffer, do so dropwise while vortexing or stirring to facilitate mixing.[1]

  • Reduce the Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.[1] However, the tolerance of your specific cell line or assay should be determined empirically.

  • Consider Solubilizing Excipients: If precipitation persists, the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in the assay buffer may be necessary. It is important to test the compatibility of these excipients with your experimental system to ensure they do not interfere with the assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in cell-based assays. 1. Degradation in solution: this compound may not be stable under the specific assay conditions (e.g., pH, temperature, media components).2. Precipitation: The compound may have precipitated out of the solution, reducing its effective concentration.3. Adsorption to plasticware: Hydrophobic compounds can adsorb to the surfaces of plates and tubes.1. Perform a stability study of this compound in your cell culture medium (see Experimental Protocol 2).2. Visually inspect for precipitation. If observed, follow the recommendations in FAQ 3.3. Consider using low-adhesion plasticware.
Stock solution appears cloudy or contains crystals after storage. 1. Concentration exceeds solubility at storage temperature. 2. Moisture absorption: Water can decrease the solubility of hydrophobic compounds in DMSO.1. Prepare a lower concentration stock solution.2. Ensure DMSO is anhydrous and vials are tightly sealed. Aliquot into smaller volumes to minimize exposure to air.
Variability between experiments. 1. Inconsistent stock solution preparation. 2. Degradation of stock solution over time. 3. Differences in dilution procedures. 1. Follow a standardized protocol for preparing stock solutions.2. Prepare fresh stock solutions regularly and avoid using old stocks.3. Standardize the dilution method, including the rate of addition and mixing.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound in Aqueous Buffers

This protocol provides a method to determine the kinetic solubility of this compound in a buffer of your choice (e.g., PBS, pH 7.4).

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution in DMSO: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to the wells of the 96-well plate containing the aqueous buffer (e.g., 198 µL). This will result in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, if the compound has a chromophore, its concentration in the supernatant can be determined by UV-Vis spectrophotometry after centrifugation to remove any precipitate.

  • Data Analysis: The kinetic solubility is the highest concentration of this compound that does not result in a significant increase in turbidity compared to a buffer-only control.

Data Presentation:

This compound Concentration (µM)Turbidity (Nephelometric Units)Soluble (Yes/No)
100User-definedUser-defined
50User-definedUser-defined
25User-definedUser-defined
12.5User-definedUser-defined
6.25User-definedUser-defined
Control (Buffer + DMSO)User-definedYes
Protocol 2: Stability Assessment of this compound in Solution using LC-MS

This protocol outlines a method to evaluate the stability of this compound in a specific solution (e.g., cell culture medium) over time.[2][3]

Materials:

  • This compound stock solution in DMSO

  • Test solution (e.g., cell culture medium with serum)

  • Incubator (e.g., 37°C, 5% CO₂)

  • LC-MS system

Procedure:

  • Sample Preparation: Spike the pre-warmed test solution with the this compound stock solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

  • Time Points: Aliquot the mixture into several vials. One vial will be the T=0 sample. Place the remaining vials in the incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the incubator.

  • Sample Processing: Immediately stop any potential degradation by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the samples to pellet the precipitated material.

  • LC-MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining this compound using a validated LC-MS method.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial (T=0) concentration versus time. This will provide an indication of the compound's stability under the tested conditions.

Data Presentation:

Time (hours)This compound Concentration (% of T=0)
0100
2User-defined
4User-defined
8User-defined
24User-defined

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BMS960 This compound S1P1 S1P1 Receptor BMS960->S1P1 Agonist Binding G_protein Gi Protein S1P1->G_protein Activation Beta_arrestin β-Arrestin S1P1->Beta_arrestin Recruitment Internalization Receptor Internalization & Degradation S1P1->Internalization Downstream Downstream Signaling (e.g., Akt, ERK) G_protein->Downstream Beta_arrestin->Internalization experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_assay Biological Assay stock Prepare this compound Stock in DMSO kinetic Kinetic Solubility Assay (Protocol 1) stock->kinetic precipitate Precipitation? kinetic->precipitate precipitate->stock Yes (Reformulate) stability_assay Stability Assay in Medium (Protocol 2) precipitate->stability_assay No degradation Degradation? stability_assay->degradation degradation->stock Yes (Use Fresh) final_assay Perform Experiment degradation->final_assay No

References

Technical Support Center: BMS-986160 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BMS-986160 in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: Can BMS-986160 be used as a vehicle control?

A1: No, BMS-986160 is a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor and is therefore a pharmacologically active substance. A vehicle control is an inactive substance (e.g., saline, PBS, or a specific solvent mixture) that is administered to a control group to mimic the delivery of the active drug, ensuring that any observed effects are due to the drug itself and not the vehicle. Using an active compound like BMS-986160 as a vehicle control would lead to confounding results due to its own biological effects.

Q2: What is the primary mechanism of action for BMS-986160?

A2: BMS-986160 is an allosteric inhibitor of Tyk2. It binds to the pseudokinase (JH2) domain of Tyk2, which stabilizes the inactive state of the kinase (JH1) domain. This prevents Tyk2 from being activated by cytokine receptors, thereby blocking downstream signaling pathways.

Q3: Which signaling pathways are affected by BMS-986160?

A3: BMS-986160 primarily blocks the signaling of cytokines that rely on Tyk2. This includes interleukins IL-12 and IL-23, as well as Type I interferons (IFN). By inhibiting Tyk2, it effectively disrupts the JAK-STAT signaling cascade associated with these cytokines.

Q4: What are the common formulation challenges with BMS-986160 for in vivo studies?

A4: As with many small molecule inhibitors, solubility and stability can be key challenges. The aqueous solubility of BMS-986160 is reported to be very low, at <0.002 mg/mL. Therefore, appropriate solubilizing agents and vehicle systems are necessary for effective in vivo administration. Issues such as precipitation upon injection can lead to variable drug exposure and inconsistent results.

Q5: How should I properly design an in vivo study with BMS-986160?

A5: A well-designed study should include at least three groups:

  • Vehicle Control Group: Receives the same formulation (e.g., solvent, excipients) used to dissolve BMS-986160, but without the active compound.

  • BMS-986160 Treatment Group: Receives the active BMS-986160 compound in the vehicle.

  • Positive Control Group (Optional but Recommended): Receives a known, effective treatment for the condition being studied to validate the experimental model.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in experimental results between subjects. Inconsistent Dosing: The compound may be precipitating out of solution, leading to inaccurate dosing.Formulation Check: Ensure the formulation is optimized for solubility and stability. Consider using a pre-formulation screening service. Prepare the dosing solution fresh daily and vortex thoroughly before each administration.
Improper Administration: Incorrect injection technique (e.g., subcutaneous vs. intraperitoneal) can affect absorption.Technique Refinement: Ensure all personnel are trained and consistent in the administration route and technique.
Unexpected physiological or behavioral changes in the vehicle control group. Incorrect Vehicle Control: The user may be incorrectly using BMS-986160 as the vehicle control, leading to on-target pharmacological effects.Use an Inert Vehicle: The vehicle control must be the formulation mixture without BMS-986160. This is the only way to isolate the effects of the drug itself.
Lack of expected therapeutic effect in the treatment group. Insufficient Drug Exposure: The dose may be too low, or the dosing frequency may be inadequate to maintain therapeutic concentrations.Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose and schedule for your specific in vivo model.
Poor Bioavailability: The chosen route of administration may not be optimal for absorption.Pharmacokinetic (PK) Analysis: If possible, perform a basic PK study to measure plasma concentrations of BMS-986160 over time to confirm adequate exposure.

Experimental Protocols & Data

BMS-986160 Formulation for Oral Gavage in Rodents

A common method for formulating poorly soluble compounds for oral administration in preclinical studies involves creating a suspension.

Protocol:

  • Weighing: Accurately weigh the required amount of BMS-986160 powder.

  • Wetting: Add a small amount of a wetting agent (e.g., 0.5% Tween 80) to the powder and mix to form a uniform paste. This helps to prevent clumping.

  • Suspending Vehicle: Gradually add the suspending vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water) to the paste while continuously mixing or vortexing.

  • Homogenization: Continue mixing until a homogenous suspension is achieved. Ensure the suspension is stirred continuously before and during dosing to prevent the compound from settling.

  • Administration: Administer the suspension via oral gavage at the desired dose volume.

Quantitative Data Summary

ParameterValueReference
Mechanism of Action Allosteric Tyk2 Inhibitor (binds to JH2 pseudokinase domain)
Aqueous Solubility <0.002 mg/mL
In Vitro IC50 (IL-23 stimulated STAT3 phosphorylation) 8 nM (human whole blood)
In Vitro IC50 (IFNα stimulated STAT3 phosphorylation) 53 nM (human whole blood)

Visualizations

BMS986160_MOA cluster_receptor Cell Membrane cluster_jak_stat Intracellular Signaling cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Tyk2 Tyk2 Receptor->Tyk2 2. Activation JAK Other JAKs Receptor->JAK STAT STAT Tyk2->STAT 4. Phosphorylation JAK->STAT pSTAT pSTAT Gene Gene Transcription pSTAT->Gene 5. Dimerization & Nuclear Translocation BMS BMS-986160 BMS->Tyk2 3. Inhibition experimental_workflow cluster_setup Study Setup cluster_groups Treatment Groups cluster_execution Experiment Execution cluster_analysis Data Analysis A Acclimatize Animals B Randomize into Groups A->B G1 Group 1: Vehicle Control B->G1 G2 Group 2: BMS-986160 B->G2 G3 Group 3: Positive Control B->G3 C Administer Treatment (Daily Dosing) D Monitor Health & Disease Progression C->D E Collect Samples (e.g., Blood, Tissue) D->E F Analyze Endpoints (e.g., Biomarkers, Histology) E->F G Statistical Analysis F->G

Technical Support Center: BMS-960 Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of BMS-960 to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to adhere to the recommended storage conditions. Different conditions apply for the solid compound and solutions.

Q2: What are the potential causes of this compound degradation?

A2: While specific degradation pathways for this compound are not extensively published, compounds with similar functional groups are susceptible to degradation through several mechanisms. The main degradation pathways for pharmaceuticals include hydrolysis, oxidation, and photolysis.[1][2] this compound contains functional groups such as an isoxazole (B147169) ring, an oxadiazole ring, and a carboxylic acid, which may be susceptible to these degradation routes under certain conditions.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation of this compound can be monitored by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[3][4] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate measurement of the parent compound and the detection of any impurities. Visual inspection for color change or precipitation can also be an initial indicator of degradation.

Q4: What should I do if I suspect my this compound has degraded?

A4: If you suspect degradation, it is recommended to re-qualify the material using a validated analytical method such as HPLC to determine its purity. If significant degradation is confirmed, the batch should be discarded to ensure the validity of your experimental results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound leading to lower potency or the presence of active degradants.Verify the purity of the this compound stock solution using a suitable analytical method (e.g., HPLC). Prepare fresh stock solutions from solid material stored under recommended conditions.
Visible changes in the this compound solution (e.g., color change, precipitation). Chemical degradation or poor solubility.Discard the solution. Prepare a fresh solution using a high-purity solvent and ensure the compound is fully dissolved. If solubility is an issue, consider using a different solvent system, such as DMSO.[5]
Loss of compound potency over time in stored solutions. Instability of this compound in the chosen solvent or storage at an inappropriate temperature.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store solutions at or below -20°C for long-term storage.[5][6] Consider conducting a short-term stability study in your experimental solvent system.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Condition Duration Reference
Solid Powder Dry, dark at 0 - 4°CShort term (days to weeks)[5]
Dry, dark at -20°CLong term (months to years)[5][6]
In Solvent (e.g., DMSO) 0 - 4°CShort term (days to weeks)[5]
-20°C or -80°CLong term (months)[5][6]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways of a drug substance.[3][7][8] This protocol outlines a general approach that can be adapted for this compound.

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Photostability chamber

  • Heating oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[8]

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the mixture at room temperature and at an elevated temperature (e.g., 60°C).

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Incubate the mixture at room temperature.

    • Collect samples at various time points.

  • Thermal Degradation:

    • Store the solid this compound powder and the stock solution in an oven at an elevated temperature (e.g., 70°C).

    • Collect samples at various time points.

  • Photolytic Degradation:

    • Expose the solid this compound powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Protect a control sample from light.

    • Collect samples after a defined exposure period.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: General Stability-Indicating HPLC Method

Objective: To develop a general HPLC method to assess the purity of this compound and detect potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min) % Mobile Phase B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (or the λmax of this compound) Injection Volume: 10 µL

Procedure:

  • Prepare samples and standards by dissolving them in the mobile phase or a suitable solvent.

  • Inject the samples onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

  • The method should be validated to ensure it is stability-indicating.

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS960 This compound (S1P1 Agonist) S1P1 S1P1 Receptor BMS960->S1P1 Binds to G_protein Gαi Protein S1P1->G_protein Activates PI3K PI3K G_protein->PI3K Activates Rac1 Rac1 G_protein->Rac1 Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cell_Migration Cell Migration Rac1->Cell_Migration

Caption: S1P1 Receptor Signaling Pathway Activated by this compound.

Stability_Workflow cluster_planning Planning & Preparation cluster_stressing Stress Testing cluster_analysis Analysis cluster_evaluation Evaluation & Reporting Define_Conditions Define Stress Conditions (Temp, pH, Light, Oxidizing Agent) Prepare_Samples Prepare this compound Samples (Solid & Solution) Define_Conditions->Prepare_Samples Expose_Samples Expose Samples to Stress Conditions Prepare_Samples->Expose_Samples Collect_Timepoints Collect Samples at Defined Time Points Expose_Samples->Collect_Timepoints HPLC_Analysis Analyze by Stability-Indicating HPLC Method Collect_Timepoints->HPLC_Analysis Characterize_Degradants Characterize Degradation Products (LC-MS, NMR) HPLC_Analysis->Characterize_Degradants Assess_Stability Assess Intrinsic Stability Characterize_Degradants->Assess_Stability Propose_Pathway Propose Degradation Pathway Assess_Stability->Propose_Pathway Report_Findings Report Findings Propose_Pathway->Report_Findings

Caption: Experimental Workflow for Assessing this compound Stability.

References

Technical Support Center: BMS-960 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-960, a potent and selective S1P1 receptor agonist.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action is to bind to and activate S1P1, which is crucial in regulating various cellular processes, including lymphocyte trafficking, endothelial barrier function, and cell migration. Upon activation by an agonist like this compound, the S1P1 receptor typically couples to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Q2: What are the recommended starting concentrations for in vitro experiments with this compound?

A2: For a novel and potent agonist like this compound, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A common starting point is a logarithmic dilution series, for example, from 0.1 nM to 1 µM. This range should help identify the EC50 (half-maximal effective concentration) for your desired biological readout.

Q3: How should I prepare and store this compound stock solutions?

A3: Like many small molecule inhibitors, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To avoid solubility issues when diluting into aqueous assay buffers, ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to prevent solvent-induced artifacts. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: Is this compound selective for the S1P1 receptor?

A4: this compound is described as a selective S1P1 receptor agonist.[1] However, it is good practice to consider potential off-target effects, especially at higher concentrations. The S1P receptor family has five members (S1P1-5), and some agonists may exhibit cross-reactivity. If you observe unexpected phenotypes, it may be necessary to profile the activity of this compound against other S1P receptor subtypes.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays
Problem Possible Cause Troubleshooting Steps
High variability between replicates 1. Inaccurate Pipetting: Errors in pipetting, especially at low concentrations of this compound. 2. Inconsistent Cell Health/Density: Variations in cell passage number, confluency, or viability.1. Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of reagents to minimize well-to-well variability. 2. Standardize cell culture protocols. Use cells within a consistent passage number range and ensure uniform cell seeding density.
No observable phenotype at expected concentrations 1. Low Receptor Expression: The cell line may not express sufficient levels of S1P1. 2. Compound Inactivity: this compound may have degraded due to improper storage or handling. 3. Suboptimal Assay Conditions: Incubation times or other assay parameters may not be optimal.1. Verify S1P1 receptor expression levels in your cell line using qPCR or Western blot. 2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock. 3. Perform a time-course experiment to determine the optimal treatment duration.
Unexpected cellular toxicity 1. High Concentration of this compound: The concentration used may be causing off-target effects or cytotoxicity. 2. Solvent Toxicity: The final concentration of DMSO may be too high.1. Perform a dose-response experiment to identify a non-toxic effective concentration. 2. Ensure the final DMSO concentration is typically ≤ 0.1% and include a vehicle control with the same DMSO concentration.
Issues with Specific Functional Assays
Problem Possible Cause Troubleshooting Steps
Low or no signal in cAMP assays 1. Insufficient Gαi Coupling: The cell line may not have a robust Gαi signaling pathway. 2. High Basal cAMP Levels: Basal adenylyl cyclase activity may be too high, masking the inhibitory effect of this compound.1. Confirm that your cell line expresses functional Gαi proteins. 2. Serum-starve the cells for several hours before the assay to reduce basal signaling.
No S1P1 receptor internalization observed 1. Insufficient Receptor Expression: Low levels of S1P1 on the cell surface. 2. Suboptimal Incubation Time: The duration of agonist stimulation may be too short or too long.1. Verify S1P1 expression and surface localization. 2. Conduct a time-course experiment (e.g., 15, 30, 60, 90 minutes) to find the optimal time for internalization.[2]
Inconsistent cell migration assay results 1. Bell-Shaped Dose Response: S1P receptor agonists often exhibit a bell-shaped dose-response curve for cell migration.[3] 2. Loss of Chemoattractant Gradient: The S1P gradient in a transwell assay may dissipate over time.1. Test a wide range of this compound concentrations to fully characterize the migratory response. 2. Optimize the assay duration to ensure a stable gradient is maintained during the migration period.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table provides an illustrative example of a selectivity profile for a hypothetical, highly selective S1P1 receptor agonist. Researchers should perform their own binding and functional assays to determine the precise profile of this compound.

Table 1: Illustrative Selectivity Profile of a Hypothetical S1P1 Agonist

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
S1P1 0.5 1.2
S1P2>10,000>10,000
S1P38501,500
S1P41,200>5,000
S1P550150

Experimental Protocols

Protocol 1: S1P1 Receptor Internalization Assay (Immunofluorescence)

This protocol describes a method to visualize the agonist-induced internalization of the S1P1 receptor.

Materials:

  • Cells expressing S1P1 receptor (e.g., HEK293-S1P1)

  • Glass-bottom dishes or plates

  • Assay Buffer (e.g., serum-free media)

  • This compound

  • Fixing Solution (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody against S1P1

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

Methodology:

  • Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere overnight.

  • Serum Starvation: Replace the culture medium with Assay Buffer and incubate for 2-4 hours to reduce basal receptor activation.

  • Agonist Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 30-60 minutes) at 37°C.[4]

  • Fixation: Gently wash the cells with PBS and then fix with Fixing Solution for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash with PBS and then block with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate with the primary anti-S1P1 antibody overnight at 4°C, followed by washing and incubation with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Imaging: Wash the cells, stain the nuclei with DAPI, and image using a confocal microscope. Quantify receptor internalization by measuring the intensity of intracellular fluorescence relative to the plasma membrane.

Protocol 2: cAMP Functional Assay

This protocol measures the inhibition of forskolin-stimulated cAMP production following S1P1 activation.

Materials:

  • Cells expressing S1P1 receptor

  • Assay Buffer (e.g., HBSS with 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (B1673556)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with pre-warmed Assay Buffer. Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in Assay Buffer for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Agonist Treatment: Add serial dilutions of this compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin (a concentration that gives a submaximal stimulation, e.g., EC80) to all wells except the negative control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Visualizations

S1P1_Signaling_Pathway BMS960 This compound (Agonist) S1P1 S1P1 Receptor BMS960->S1P1 Binds G_protein Gi/o Protein (αβγ) S1P1->G_protein Activates Internalization Receptor Internalization S1P1->Internalization AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Lymphocyte Trafficking) PKA->Downstream Modulates

Caption: Simplified S1P1 receptor signaling pathway upon activation by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., No Effect, High Variability) Check_Compound Verify this compound Solubility & Storage Start->Check_Compound Check_Cells Assess Cell Health & S1P1 Expression Check_Compound->Check_Cells Compound OK Success Problem Resolved Check_Compound->Success Issue Found & Fixed Optimize_Assay Optimize Assay Conditions (Concentration & Time) Check_Cells->Optimize_Assay Cells OK Check_Cells->Success Issue Found & Fixed Consider_Off_Target Investigate Off-Target Effects (e.g., other S1P receptors) Optimize_Assay->Consider_Off_Target Still Issues Optimize_Assay->Success Issue Found & Fixed Consider_Off_Target->Success Off-Target Confirmed & Addressed Consult Consult Literature & Technical Support Consider_Off_Target->Consult If Unresolved

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Technical Support Center: BMS-960 Purity and Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity and activity of BMS-960, a potent and selective S1P1 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound and how can I verify it?

A1: this compound is expected to have a high degree of purity, often exceeding 99%.[1] To verify the purity of your sample, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended analytical methods. These techniques can separate this compound from any impurities or degradation products.

Q2: I am observing low or no activity with my this compound sample. What are the potential causes?

A2: Several factors could contribute to lower-than-expected activity. These include degradation of the compound due to improper storage, inaccuracies in concentration determination, or issues with the experimental setup. It is crucial to ensure proper storage conditions (typically -20°C for powder and -80°C for solutions in solvent) and to confirm the compound's integrity and concentration before use.[2]

Q3: Which functional assays are suitable for determining the activity of this compound?

A3: As a selective S1P1 receptor agonist, the activity of this compound can be assessed using several in vitro assays.[3] Commonly used methods include:

  • S1P1 Receptor Internalization Assay: This assay measures the agonist-induced internalization of the S1P1 receptor from the cell surface.[3]

  • GTPγS Binding Assay: This biochemical assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.

  • cAMP Assay: Since the S1P1 receptor is coupled to Gαi, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Q4: What is the expected potency (EC50) of this compound in functional assays?

A4: The potency of this compound, as indicated by its EC50 value, can vary depending on the specific assay and cell system used. A reported EC50 value for S1P1 receptor internalization is approximately 9.83 nM.[2]

Troubleshooting Guides

Purity Assessment (HPLC/LC-MS)
Problem Potential Cause Troubleshooting Steps
No peak or very small peak for this compound Improper sample preparation (e.g., incomplete dissolution).Ensure the compound is fully dissolved in an appropriate solvent, such as DMSO.[2] Sonication may be required.
Injection error.Check the autosampler and injection syringe for any issues.
Compound degradation.Prepare a fresh sample from a new stock. Ensure proper storage conditions.
Multiple unexpected peaks Sample contamination.Use high-purity solvents and clean vials.
Compound degradation.The presence of new peaks may indicate degradation products.
Column contamination.Flush the column with a strong solvent.
Peak fronting or tailing Column overload.Reduce the sample concentration.
Inappropriate mobile phase.Optimize the mobile phase composition and pH.
Column degradation.Replace the HPLC column.
Inconsistent retention times Fluctuations in temperature.Use a column oven to maintain a consistent temperature.
Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Pump issues.Check the HPLC pump for leaks and ensure a stable flow rate.
Activity Assessment (Cell-Based Assays)
Problem Potential Cause Troubleshooting Steps
Low or no cellular response Degraded this compound.Use a fresh, properly stored aliquot of the compound.
Incorrect concentration.Verify the concentration of your stock solution. Perform a dose-response curve.
Low receptor expression in cells.Confirm S1P1 receptor expression in your cell line using techniques like qPCR or Western blot.
Cell health issues.Ensure cells are healthy, within a low passage number, and not overgrown.
High background signal Assay interference from media components.Use serum-free media during the assay.
Autofluorescence (in fluorescence-based assays).Check for compound autofluorescence by running a sample without cells.
High variability between replicates Inconsistent cell plating.Ensure even cell distribution when seeding plates.
Pipetting errors.Calibrate pipettes and use proper pipetting techniques.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with media to maintain humidity.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of this compound. Method optimization may be required.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10-20 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient: A typical gradient could be:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.

S1P1 Receptor Internalization Assay

This cell-based assay measures the ability of this compound to induce the internalization of the S1P1 receptor.

Materials:

  • HEK293 cells stably expressing a tagged S1P1 receptor (e.g., S1P1-eGFP).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., serum-free medium).

  • This compound.

  • Positive control (e.g., Sphingosine-1-Phosphate).

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Plating: Seed the S1P1-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the diluted this compound and control compounds to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Imaging:

    • Fix and stain the cells if required by the imaging system.

    • Acquire images using a high-content imager or fluorescence microscope.

  • Data Analysis:

    • Quantify the internalization of the S1P1 receptor by measuring the change in fluorescence distribution from the cell membrane to intracellular vesicles.

    • Plot the dose-response curve and calculate the EC50 value for this compound.

Data Presentation

Table 1: this compound Purity Specifications

Parameter Specification Method
Purity≥ 99%HPLC/LC-MS
IdentityConforms to structureLC-MS, NMR

Table 2: this compound Activity Data (Example)

Assay Parameter Value
S1P1 Receptor InternalizationEC50~9.83 nM[2]
GTPγS Binding% Efficacy (relative to S1P)To be determined
EC50To be determined

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Binds & Activates G_protein Gαi/βγ S1P1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates cAMP cAMP AC->cAMP Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival Purity_Workflow start Start prep_sample Prepare this compound Sample (Dissolve in appropriate solvent) start->prep_sample hplc_analysis HPLC/LC-MS Analysis prep_sample->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calc Purity Calculation peak_integration->purity_calc decision Purity ≥ 99%? purity_calc->decision pass Proceed with Experiment decision->pass Yes fail Troubleshoot/ Obtain new sample decision->fail No end End pass->end fail->end Activity_Workflow start Start plate_cells Plate S1P1-expressing cells start->plate_cells prepare_compounds Prepare this compound serial dilutions plate_cells->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate Incubate at 37°C treat_cells->incubate measure_response Measure cellular response (e.g., receptor internalization) incubate->measure_response data_analysis Data Analysis measure_response->data_analysis dose_response Generate Dose-Response Curve & Calculate EC50 data_analysis->dose_response end End dose_response->end

References

Technical Support Center: Refining BMS-986196 Delivery Methods in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful administration of BMS-986196 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is BMS-986196 and what is its mechanism of action?

A1: BMS-986196 is an orally available, brain-penetrant, and covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key signaling enzyme involved in B-cell receptor and Fc receptor signaling pathways, making it a therapeutic target for autoimmune diseases such as multiple sclerosis.[2] By covalently binding to BTK, BMS-986196 irreversibly inhibits its activity, leading to a reduction in B-cell activation and subsequent inflammatory responses.

Q2: What are the common methods for administering BMS-986196 in animal studies?

A2: Based on preclinical and clinical studies of similar small molecule inhibitors, the most common administration routes for BMS-986196 in animal models such as mice and rats are oral gavage, intravenous injection, and subcutaneous injection.[3][4] The choice of route depends on the experimental goals, such as studying oral bioavailability versus direct systemic exposure.

Q3: Are there any known stability or solubility issues with BMS-986196?

A3: While specific formulation details for preclinical studies are not extensively published, researchers should anticipate that, like many small molecule inhibitors, BMS-986196 may have limited aqueous solubility. Therefore, careful selection of a suitable vehicle for suspension or solubilization is critical for consistent and accurate dosing.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and administration of BMS-986196 via different routes.

Oral Gavage

Issue 1: Inconsistent experimental results between animals receiving the same oral dose.

  • Possible Cause: Inhomogeneous suspension of BMS-986196.

  • Troubleshooting & Optimization:

    • Ensure vigorous and consistent mixing (e.g., vortexing, sonication) of the dosing formulation immediately before each administration to guarantee a uniform suspension.[5]

    • Visually inspect the suspension for any precipitation or aggregation before drawing it into the syringe.

    • Consider using a vehicle with a higher viscosity, such as methylcellulose, to help maintain the suspension.

Issue 2: Animal shows signs of distress during or after oral gavage (e.g., coughing, fluid from the nose).

  • Possible Cause: Accidental administration into the trachea.

  • Troubleshooting & Optimization:

    • Ensure proper restraint and positioning of the animal to align the esophagus for smooth passage of the gavage needle.[6][7]

    • Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or tracheal injury.[7]

    • If resistance is met, do not force the needle. Withdraw and re-insert gently.[6][8]

    • Administer the formulation slowly to allow the animal to swallow.[8]

Intravenous Injection

Issue 1: Difficulty in visualizing or accessing the lateral tail vein in mice or rats.

  • Possible Cause: Vasoconstriction of the tail veins.

  • Troubleshooting & Optimization:

    • Warm the animal's tail using a heat lamp or warm water bath (30-35°C) for a few minutes to induce vasodilation.[9][10][11]

    • Ensure the animal is properly restrained to minimize movement and stress, which can cause vasoconstriction.[9]

Issue 2: Swelling or a "bleb" forms at the injection site.

  • Possible Cause: The needle has either passed through the vein or is not fully inserted, leading to subcutaneous leakage.

  • Troubleshooting & Optimization:

    • Ensure the bevel of the needle is facing up and inserted at a shallow angle (approximately 15-20 degrees) into the vein.[10]

    • Inject a small test volume (e.g., 5-10 µL) to confirm proper placement. If resistance is felt or a bleb forms, withdraw the needle and attempt injection at a more proximal site.[12]

    • After successful injection, apply gentle pressure to the site for a few seconds to prevent bleeding and leakage.[11]

Subcutaneous Injection

Issue 1: Leakage of the formulation from the injection site.

  • Possible Cause: Injection volume is too large for the subcutaneous space, or the needle was withdrawn too quickly.

  • Troubleshooting & Optimization:

    • For mice, the maximum subcutaneous injection volume is typically around 100-200 µL per site. For larger volumes, consider splitting the dose into multiple injection sites.[13]

    • After injecting, pause for a few seconds before withdrawing the needle to allow the tissue to close around the injected fluid.

    • Inject into a "tented" fold of skin to create a pocket for the formulation.

Issue 2: Formation of a sterile abscess or skin reaction at the injection site.

  • Possible Cause: The formulation is irritating to the subcutaneous tissue, or there was a break in sterile technique.

  • Troubleshooting & Optimization:

    • Ensure the pH and osmolality of the vehicle are within a physiologically acceptable range.

    • Use sterile needles and syringes for each animal and disinfect the injection site with 70% ethanol.

    • If irritation persists, consider diluting the formulation or exploring alternative vehicles.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of BMS-986196 in Rodents Following Different Administration Routes

ParameterOral Gavage (10 mg/kg)Intravenous (2 mg/kg)Subcutaneous (5 mg/kg)
Cmax (ng/mL) 850 ± 1502500 ± 4001200 ± 200
Tmax (h) 1.5 ± 0.50.1 ± 0.052.0 ± 0.8
AUC (ng*h/mL) 4500 ± 9003000 ± 6006000 ± 1200
Bioavailability (%) ~40%100%~90%

Note: This data is hypothetical and for illustrative purposes only. Actual values will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation and Administration of BMS-986196 via Oral Gavage in Mice
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC-Na) in sterile water.

  • Formulation:

    • Calculate the required amount of BMS-986196 for the desired dose (e.g., 10 mg/kg).

    • Weigh the BMS-986196 powder and triturate it with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while continuously vortexing to create a homogenous suspension.

  • Administration:

    • Accurately weigh each mouse to determine the individual dosing volume.

    • Gently restrain the mouse and insert a 20-22 gauge flexible, ball-tipped gavage needle into the esophagus.

    • Slowly administer the calculated volume of the BMS-986196 suspension.

    • Monitor the animal for any signs of distress post-administration.[6][8]

Protocol 2: Preparation and Administration of BMS-986196 via Intravenous Injection in Rats
  • Vehicle Preparation: Prepare a solution of 5% DMSO, 40% PEG300, and 55% sterile saline.

  • Formulation:

    • Dissolve the calculated amount of BMS-986196 in DMSO first.

    • Add PEG300 and mix thoroughly.

    • Finally, add the sterile saline and vortex until a clear solution is formed.

  • Administration:

    • Warm the rat's tail to induce vasodilation.[9][10]

    • Place the rat in a restraining device.

    • Using a 27-30 gauge needle, insert it into one of the lateral tail veins.

    • Slowly inject the calculated volume of the BMS-986196 solution.

    • Apply gentle pressure to the injection site after withdrawing the needle.[11][12]

Visualizations

BMS986196_Mechanism_of_Action BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates BMS986196 BMS-986196 BMS986196->BTK Inhibits Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylates Activation B-Cell Activation, Proliferation, & Cytokine Release Downstream->Activation Inflammation Inflammation Activation->Inflammation

Caption: Mechanism of action of BMS-986196 as a BTK inhibitor.

Oral_Gavage_Workflow start Start prep Prepare Vehicle & BMS-986196 Suspension start->prep weigh Weigh Animal & Calculate Dose Volume prep->weigh restrain Properly Restrain Animal weigh->restrain insert Gently Insert Gavage Needle restrain->insert administer Slowly Administer Suspension insert->administer monitor Monitor Animal for Distress administer->monitor end End monitor->end

Caption: Experimental workflow for oral gavage administration.

Caption: Troubleshooting logic for intravenous injection issues.

References

Validation & Comparative

A Comparative Analysis of Next-Generation S1P1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunomodulatory therapeutics, sphingosine-1-phosphate receptor 1 (S1P1) agonists have emerged as a pivotal class of drugs, primarily for the treatment of autoimmune diseases such as multiple sclerosis. While the first-generation non-selective S1P receptor agonist, Fingolimod, demonstrated significant efficacy, its broader receptor activity profile was associated with a range of side effects. This has spurred the development of more selective, next-generation S1P1 agonists with improved safety profiles. This guide provides a detailed comparison of these advanced therapeutic agents.

Mechanism of Action: A Shared Pathway with Key Differences

S1P1 agonists function by binding to the S1P1 receptor on lymphocytes. This binding internalizes the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that directs their egress from lymph nodes. The resulting sequestration of lymphocytes in the lymph nodes reduces the infiltration of autoreactive lymphocytes into the central nervous system, thereby mitigating inflammation and neuronal damage.

S1P1_Signaling_Pathway S1P1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Agonist Binding G_protein Gi Protein S1P1->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Lymphocyte_Egress Inhibition of Lymphocyte Egress G_protein->Lymphocyte_Egress Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK ERK Ras->ERK ERK->Cell_Survival

Figure 1: Simplified S1P1 receptor signaling cascade.

Comparative Overview of Key S1P1 Agonists

The primary distinction among S1P1 agonists lies in their receptor selectivity, pharmacokinetics, and consequently, their safety and tolerability profiles. The following tables summarize these key characteristics for leading S1P1 agonists.

Table 1: Receptor Selectivity Profile
CompoundS1P1S1P2S1P3S1P4S1P5
Fingolimod +++++++++++++++
Siponimod +++--++++
Ozanimod +++---+++
Ponesimod +++----
+++ High Affinity, + Moderate Affinity, - Low/No Affinity
Table 2: Pharmacokinetic Properties
ParameterFingolimodSiponimodOzanimodPonesimod
Half-life (t½) 6-9 days~30 hours~21 hours~33 hours
Time to Max Conc. (Tmax) 12-16 hours~4 hours~6-8 hours~4 hours
Metabolism CYP4F2, CYP3A4CYP2C9, CYP3A4MAO-B, Aldehyde DehydrogenaseMultiple CYPs, UGTs
Active Metabolite(s) Fingolimod-phosphateYesYes (multiple)No
Time to Lymphocyte Recovery 6-8 weeks~10 days~14 days~7 days

Experimental Protocols: Assessing S1P1 Agonist Activity

The characterization of S1P1 agonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.

Radioligand Binding Assay for Receptor Selectivity

This assay quantifies the affinity of a compound for different S1P receptor subtypes.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for S1P1, S1P2, S1P3, S1P4, and S1P5 receptors.

  • Methodology:

    • Membranes from cells stably expressing a specific human S1P receptor subtype are prepared.

    • Membranes are incubated with a specific radioligand (e.g., [³H]-sphingosine-1-phosphate) and varying concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filter-bound membranes is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow node_prep Prepare Cell Membranes Expressing S1P Receptor node_incubate Incubate Membranes with Radioligand & Test Compound node_prep->node_incubate node_equilibrate Allow to Reach Equilibrium node_incubate->node_equilibrate node_filter Separate Bound & Free Ligand (Rapid Filtration) node_equilibrate->node_filter node_measure Measure Radioactivity (Scintillation Counting) node_filter->node_measure node_calculate Calculate IC50 and Ki node_measure->node_calculate

Figure 2: Workflow for radioligand binding assay.
GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G-proteins following receptor agonism.

  • Objective: To determine the potency (EC50) and efficacy of a test compound in activating G-protein signaling downstream of the S1P1 receptor.

  • Methodology:

    • Cell membranes expressing the S1P1 receptor are incubated with the test compound at various concentrations.

    • Guanosine diphosphate (B83284) (GDP) and the non-hydrolyzable GTP analog, [³⁵S]GTPγS, are added to the reaction mixture.

    • Receptor activation by the agonist promotes the exchange of GDP for GTP on the Gαi subunit.

    • The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

    • EC50 values are calculated from the concentration-response curves.

In Vivo Efficacy: Peripheral Lymphocyte Reduction

A hallmark of S1P1 agonist activity is the induction of lymphopenia. This is a key pharmacodynamic marker used to assess in vivo efficacy.

Table 3: Clinical Efficacy on Lymphocyte Count and Relapse Rate
CompoundDoseMean Lymphocyte ReductionAnnualized Relapse Rate (ARR) Reduction vs. Placebo
Fingolimod 0.5 mg~75%54%
Siponimod 2 mg~70-80%55% (in SPMS)
Ozanimod 0.92 mg~73%48%
Ponesimod 20 mg~70-80%30.5% (vs. Teriflunomide)

Data are derived from pivotal clinical trial results and may vary based on the specific study population and design.

Lymphocyte_Sequestration Mechanism of S1P1 Agonist-Induced Lymphopenia cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel Lymphocyte_LN Lymphocyte S1P_Gradient High S1P Gradient (in blood/lymph) Lymphocyte_LN->S1P_Gradient Normally follows S1P1_LN S1P1 Receptor Receptor_Internalization S1P1 Receptor Internalization & Degradation S1P1_LN->Receptor_Internalization Induces Lymphocyte_Blood Circulating Lymphocyte S1P_Gradient->Lymphocyte_Blood Egress into circulation S1P1_Agonist S1P1 Agonist S1P1_Agonist->S1P1_LN Binding Blocked_Egress Lymphocyte Egress Blocked Receptor_Internalization->Blocked_Egress Leads to Blocked_Egress->Lymphocyte_Blood Prevents

Figure 3: S1P1 agonist-mediated lymphocyte sequestration.

Conclusion

The development of second-generation S1P1 agonists has been driven by the need for improved safety and tolerability compared to the first-generation compound, Fingolimod. By increasing selectivity for the S1P1 receptor, compounds like Siponimod, Ozanimod, and Ponesimod exhibit more favorable pharmacokinetic profiles, leading to faster onset and offset of action and a reduction in off-target side effects. The choice of a specific S1P1 agonist for therapeutic use will depend on a comprehensive evaluation of its efficacy, safety profile, and patient-specific factors. The experimental approaches outlined provide a framework for the continued evaluation and comparison of novel S1P1 agonists in the drug development pipeline.

Preclinical Efficacy of BMS-986166: A Comparative Analysis of a Novel S1P1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data reveals BMS-986166 as a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator with a differentiated profile compared to other agents in its class. This guide provides a comprehensive comparison of BMS-986166 with established S1P1 modulators, including fingolimod, ozanimod, and etrasimod, supported by experimental data from preclinical studies.

This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of S1P1 receptor modulation for the treatment of autoimmune diseases. Herein, we present a detailed examination of the mechanism of action, preclinical efficacy, and safety pharmacology of BMS-986166, benchmarked against key competitors.

Mechanism of Action: Fine-Tuning S1P1 Receptor Signaling

Sphingosine-1-phosphate (S1P) receptor modulators function by binding to S1P receptors on lymphocytes, preventing their egress from lymph nodes. This sequestration of lymphocytes reduces the inflammatory response characteristic of many autoimmune diseases. BMS-986166 is a potent partial agonist of the S1P1 receptor.[1] This partial agonism is a key differentiator, aiming to provide therapeutic efficacy while mitigating potential safety concerns associated with full S1P1 agonism, such as bradycardia.[1][2]

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1_Receptor S1P1 Receptor S1P->S1P1_Receptor Binds Gi Gαi S1P1_Receptor->Gi Activates G_beta_gamma Gβγ S1P1_Receptor->G_beta_gamma Activates Receptor_Internalization Receptor Internalization S1P1_Receptor->Receptor_Internalization Undergoes Lymphocyte_Egress_Blockade Blockade of Lymphocyte Egress Gi->Lymphocyte_Egress_Blockade Leads to G_beta_gamma->Lymphocyte_Egress_Blockade Leads to BMS_986166 BMS-986166 BMS_986166->S1P1_Receptor Binds (Partial Agonist)

S1P1 Receptor Signaling Pathway.

Preclinical Efficacy of BMS-986166

BMS-986166 has demonstrated robust efficacy in various preclinical models of autoimmune diseases. A key measure of efficacy for S1P1 modulators is the reduction of peripheral blood lymphocyte counts.

Preclinical Model Species Dose (mg/kg) Effect on Peripheral Lymphocyte Count Reference
-Rat0.1Significant reduction[2]
-Dog0.03Significant reduction[2]
Experimental Protocol: Lymphocyte Count Reduction in Rats

To assess the in vivo potency of BMS-986166, male Sprague-Dawley rats were administered a single oral dose of the compound. Blood samples were collected at various time points post-dosing. Total lymphocyte counts were determined using an automated hematology analyzer. The percentage change from baseline was calculated to determine the extent and duration of lymphocyte reduction.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Start->Animal_Acclimatization Baseline_Blood_Sampling Baseline Blood Sampling (t=0) Animal_Acclimatization->Baseline_Blood_Sampling Drug_Administration Oral Administration of BMS-986166 or Vehicle Baseline_Blood_Sampling->Drug_Administration Serial_Blood_Sampling Serial Blood Sampling (e.g., 2, 4, 8, 24h) Drug_Administration->Serial_Blood_Sampling Lymphocyte_Counting Automated Lymphocyte Counting Serial_Blood_Sampling->Lymphocyte_Counting Data_Analysis Data Analysis (% Change from Baseline) Lymphocyte_Counting->Data_Analysis End End Data_Analysis->End

Workflow for Preclinical Lymphocyte Count Assessment.

Comparative Preclinical Profile of S1P1 Receptor Modulators

A key objective in the development of new S1P1 modulators is to improve upon the safety and efficacy profile of the first-in-class drug, fingolimod. The following table provides a comparative summary of key preclinical characteristics of BMS-986166 and other S1P1 modulators.

Compound S1P Receptor Selectivity Agonist Activity Key Preclinical Efficacy Highlights Noteworthy Preclinical Safety Findings Reference
BMS-986166 S1P1 selectivePartial AgonistPotent lymphocyte reduction in rats and dogs.[2]Improved cardiovascular and pulmonary safety profile compared to full agonists.[1][2][1][2]
Fingolimod S1P1, S1P3, S1P4, S1P5Full AgonistEffective in experimental autoimmune encephalomyelitis (EAE) models.[3][4]Bradycardia observed in preclinical models.[4][3][4][5]
Ozanimod S1P1, S1P5 selectiveAgonistEffective in EAE models.[6]Reduced cardiovascular effects compared to non-selective agonists.[7][6][7]
Etrasimod S1P1, S1P4, S1P5 selectiveAgonistEffective in models of inflammatory bowel disease.[8][9]Favorable safety profile in preclinical studies.[10][8][9][10]

References

Head-to-Head Comparison: BMS-960 vs. Siponimod in Neurological and Immunological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison between BMS-960 and siponimod (B560413) is not currently feasible due to the limited publicly available data on this compound. While siponimod (Mayzent®) is a well-documented and approved treatment for secondary progressive multiple sclerosis (SPMS), information regarding this compound is confined to preclinical research, with no clinical trial data available in the public domain.

This guide will provide a comprehensive overview of the available information for both compounds, focusing on siponimod's established clinical profile and the preclinical characteristics of this compound. As a proxy for Bristol Myers Squibb's development in this area, some information on a different investigational S1P receptor modulator, BMS-986166, is also included.

Executive Summary

Siponimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that has demonstrated efficacy in delaying disability progression in patients with SPMS. Its mechanism of action involves preventing the egress of lymphocytes from lymph nodes, thereby reducing central nervous system (CNS) inflammation. It also appears to have direct effects within the CNS that may promote remyelination.

This compound is described as a potent and selective S1P1 receptor agonist in preclinical literature.[1] Its development status is not publicly known, and no clinical data has been released. Based on its classification as an S1P1 receptor agonist, its intended mechanism of action is likely similar to that of siponimod, aiming to modulate immune responses.

Detailed Comparison of Physicochemical and Pharmacological Properties

FeatureThis compoundSiponimod (Mayzent®)
Target Sphingosine-1-phosphate receptor 1 (S1P1)[1]Sphingosine-1-phosphate receptor 1 and 5 (S1P1, S1P5)[2][3][4]
Mechanism of Action Potent and selective S1P1 receptor agonist[1]Functional antagonist of S1P1, leading to receptor internalization and preventing lymphocyte egress from lymph nodes.[2][3] Also acts on S1P5 receptors on CNS cells.[3]
Approved Indications Not applicable (preclinical)Treatment of relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease.[4]
Development Phase Preclinical[1]Approved and marketed[4]

Clinical Efficacy: Siponimod in Secondary Progressive Multiple Sclerosis (SPMS)

The pivotal Phase III EXPAND trial evaluated the efficacy and safety of siponimod in patients with SPMS.

EXPAND Trial: Key Efficacy Data
EndpointSiponimodPlaceboRisk Reduction / Differencep-value
3-Month Confirmed Disability Progression (CDP) Experienced by 26% of patientsExperienced by 32% of patients21%0.013[5][6]
6-Month Confirmed Disability Progression (CDP) --26%0.0058[5]
Annualized Relapse Rate (ARR) --55% reduction<0.0001[5][6]
Change in T2 Lesion Volume --~80% reduction<0.0001[5]
Brain Volume Loss --23% reduction0.0002[5]

Safety Profile: Siponimod

The most common adverse events observed in the EXPAND trial for siponimod were headache, high blood pressure, and abnormalities in liver function tests.[4] Like other S1P receptor modulators, siponimod can cause a transient reduction in heart rate at treatment initiation and requires a dose titration.[2]

Experimental Protocols

EXPAND Clinical Trial Protocol (for Siponimod)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]

  • Patient Population: 1,651 patients with SPMS, aged 18 to 60 years, with evidence of disability progression in the prior two years.[4][6][8]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either 2 mg of siponimod orally once daily or a placebo.[5][7]

  • Primary Endpoint: Time to 3-month confirmed disability progression (CDP).[4][5]

  • Secondary Endpoints: Included time to 6-month CDP, annualized relapse rate, and various MRI measures such as change in T2 lesion volume and brain volume loss.[6][8]

Signaling Pathways and Mechanisms of Action

Siponimod Signaling Pathway

Siponimod acts as a functional antagonist at the S1P1 receptor on lymphocytes. By binding to this receptor, it causes the receptor to be internalized, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their exit from lymph nodes. This sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes available to mount an inflammatory attack in the CNS. Siponimod also crosses the blood-brain barrier and is thought to have direct effects on neural cells via S1P1 and S1P5 receptors, potentially promoting remyelination and exerting neuroprotective effects.[3][9][10]

Siponimod_Mechanism cluster_lymph_node Lymph Node cluster_cns Central Nervous System (CNS) Lymphocyte Lymphocyte Egress_Blocked Lymphocyte Egress Blocked S1P1_Receptor S1P1 Receptor Internalization Receptor Internalization S1P1_Receptor->Internalization induces Siponimod_peripheral Siponimod Siponimod_peripheral->S1P1_Receptor binds to Bloodstream Bloodstream Siponimod_peripheral->Bloodstream Internalization->Egress_Blocked Siponimod_cns Siponimod S1P1_S1P5 S1P1/S1P5 Receptors Siponimod_cns->S1P1_S1P5 binds to BBB Blood-Brain Barrier Neural_Cells Astrocytes, Oligodendrocytes, Microglia Neuroprotection Neuroprotective & Remyelinating Effects S1P1_S1P5->Neuroprotection promotes Bloodstream->Siponimod_cns crosses

Caption: Mechanism of action of siponimod.

This compound Proposed Signaling Pathway

As a selective S1P1 receptor agonist, this compound is presumed to function similarly to siponimod in the periphery by inducing S1P1 receptor internalization on lymphocytes, thereby preventing their egress from lymph nodes and reducing peripheral immune cell infiltration into target tissues.

BMS960_Mechanism cluster_lymph_node Lymph Node Lymphocyte Lymphocyte Egress_Blocked Lymphocyte Egress Blocked S1P1_Receptor S1P1 Receptor Internalization Receptor Internalization S1P1_Receptor->Internalization induces BMS960 This compound BMS960->S1P1_Receptor binds to Internalization->Egress_Blocked

Caption: Proposed mechanism of action for this compound.

BMS-986166: An Investigational S1P Receptor Modulator

While distinct from this compound, BMS-986166 is another S1P receptor modulator developed by Bristol Myers Squibb that has progressed to clinical trials. It is a prodrug of an active phosphorylated metabolite and has been evaluated for the treatment of atopic dermatitis.[11][12][13][14] Preclinical studies suggested an improved cardiac safety profile compared to other S1P receptor modulators.[15] A Phase II study in atopic dermatitis has been completed.[11][14]

Conclusion

Siponimod is a well-characterized S1P receptor modulator with proven efficacy in delaying disability progression in SPMS. In contrast, this compound is a preclinical compound with a similar proposed mechanism of action, but for which no clinical data is publicly available. Therefore, a direct comparison of their clinical performance is not possible at this time. The development of other S1P modulators by Bristol Myers Squibb, such as BMS-986166, indicates ongoing research and development in this therapeutic class. Researchers and clinicians should rely on the extensive clinical data available for siponimod for decision-making in the context of SPMS treatment.

References

Comparative Analysis of BMS-986104: A Selective S1P1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental results for BMS-986104, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, benchmarked against other relevant compounds in its class. The data presented is intended to facilitate an objective assessment of its preclinical performance and reproducibility.

Quantitative Performance Data

The following table summarizes the in vitro functional activity of BMS-986104's active phosphate (B84403) metabolite (BMS-986104-P) in comparison to the active phosphate of Fingolimod (Fingolimod-P), a well-established S1P receptor modulator.[1][2][3][4]

CompoundGTPγS Binding (EC50, nM)pERK (EC50, nM)S1P1 Internalization (EC50, nM)
BMS-986104-P 0.242401.1
Fingolimod-P 0.220.230.13

Note: Lower EC50 values indicate higher potency.

Signaling Pathway and Experimental Workflow

To contextualize the experimental data, the following diagrams illustrate the S1P1 receptor signaling pathway and a typical experimental workflow for assessing compound activity.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling S1P1 S1P1 Receptor G_protein Gαi/Gβγ S1P1->G_protein Activation Ras_Raf Ras/Raf G_protein->Ras_Raf PI3K_Akt PI3K/Akt G_protein->PI3K_Akt Rac Rac G_protein->Rac S1P S1P (Ligand) S1P->S1P1 BMS986104 BMS-986104-P BMS986104->S1P1 MEK_ERK MEK/ERK Ras_Raf->MEK_ERK Cell_Survival Cell Survival & Proliferation MEK_ERK->Cell_Survival PI3K_Akt->Cell_Survival Lymphocyte_Trafficking ↓ Lymphocyte Egress Rac->Lymphocyte_Trafficking Experimental_Workflow start Start cell_culture Cell Culture (CHO cells expressing hS1P1) start->cell_culture compound_prep Compound Preparation (BMS-986104-P, Fingolimod-P) start->compound_prep incubation Incubation of Cells with Compounds cell_culture->incubation compound_prep->incubation assay GTPγS Binding Assay incubation->assay data_acq Data Acquisition (Scintillation Counting) assay->data_acq analysis Data Analysis (EC50 Determination) data_acq->analysis end End analysis->end

References

Correlating In Vitro Potency to In Vivo Efficacy: A Comparative Guide to BMS-960 and Other S1P1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sphingosine-1-phosphate receptor 1 (S1P1) agonist, BMS-960, alongside other notable S1P1 modulators: BMS-986104, BMS-986166, and the established drug Fingolimod. The focus is on bridging the gap between preclinical in vitro activity and in vivo pharmacological effects, offering valuable insights for researchers in immunology and drug development.

Executive Summary

Mechanism of Action: S1P1 Receptor Modulation

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a critical role in lymphocyte trafficking. Agonism of the S1P1 receptor on lymphocytes leads to receptor internalization, rendering the cells unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs. This "functional antagonism" results in the sequestration of lymphocytes, a key mechanism for immunosuppression in autoimmune diseases.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P_Agonist S1P1 Agonist (e.g., this compound) S1P1_Receptor S1P1 Receptor S1P_Agonist->S1P1_Receptor Binding G_Protein G Protein Activation S1P1_Receptor->G_Protein Activation Receptor_Internalization Receptor Internalization S1P1_Receptor->Receptor_Internalization Functional Antagonism Downstream_Signaling Downstream Signaling G_Protein->Downstream_Signaling Lymphocyte_Sequestration Lymphocyte Sequestration Receptor_Internalization->Lymphocyte_Sequestration Leads to

Caption: S1P1 Receptor Agonism Pathway

Comparative In Vitro Activity

The following table summarizes the available in vitro data for BMS-986104 and Fingolimod. This data is crucial for understanding the potency and selectivity of these compounds at the molecular level. As a prodrug, Fingolimod requires phosphorylation to its active form, Fingolimod-P, to exert its effect.[3] Similarly, BMS-986104 is a prodrug that is metabolized to its active phosphate (B84403) metabolite.[4]

CompoundTargetAssay TypeEC50 / IC50 (nM)Notes
This compound S1P1-Data not availableDescribed as a potent and selective S1P1 receptor agonist.[1][2]
BMS-986104-P S1P1cAMP Functional AssayFull Agonist (equipotent to Fingolimod-P)Demonstrates biased signaling with partial agonism in S1P1 internalization and ERK-P assays.[3]
S1P3GTPγS AssayNo activity (in antagonist mode)Highlights selectivity over S1P3.[3]
Fingolimod-P S1P1Receptor Binding~0.3 - 0.6High affinity for S1P1.[5]
S1P3Receptor Binding~3Also binds to S1P3, which may contribute to side effects.[5]
S1P4Receptor Binding~0.3 - 0.6
S1P5Receptor Binding~0.3 - 0.6
S1P2Receptor Binding>10,000No significant activity at S1P2.[5]
S1P1Functional Assay (various)~0.3 - 3.1Potent agonist across multiple functional assays.[6]

Comparative In Vivo Efficacy

The in vivo activity of S1P1 receptor agonists is primarily assessed by their ability to induce lymphopenia (a reduction in the number of lymphocytes in the blood), which is a direct pharmacodynamic marker of their mechanism of action. This effect is then correlated with efficacy in animal models of autoimmune diseases.

CompoundAnimal ModelKey Findings
This compound -No publicly available in vivo data.
BMS-986104 T-cell transfer colitis modelDemonstrated equivalent efficacy to Fingolimod.[3][7]
Mouse modelA 1 mg/kg dose of the active isomer (3d) resulted in an 88% reduction in circulating lymphocytes at 24 hours.[3]
BMS-986166 Preclinical models of autoimmune diseaseEfficacy demonstrated in multiple models.[8]
Fingolimod Various preclinical modelsWell-established efficacy in models of multiple sclerosis and other autoimmune diseases.

Experimental Protocols

In Vitro Assays
  • Receptor Binding Assays: Typically performed using cell membranes from cells overexpressing the specific S1P receptor subtype (e.g., CHO or HEK293 cells). A radiolabeled ligand (e.g., [³³P]-S1P) is used, and the ability of the test compound to displace the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

  • cAMP Functional Assays: S1P1 receptor activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a compound to reduce cAMP levels, typically stimulated by forskolin. The concentration of the compound that produces 50% of the maximal effect (EC50) is determined.

  • GTPγS Binding Assays: This assay measures the activation of G proteins coupled to the S1P receptors. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes is measured in the presence of the test compound. An increase in [³⁵S]GTPγS binding indicates agonist activity.

  • Receptor Internalization Assays: These assays visualize or quantify the internalization of the S1P1 receptor from the cell surface upon agonist binding. This can be done using various techniques, such as flow cytometry with fluorescently labeled antibodies or microscopy with fluorescently tagged receptors.

In Vivo Models
  • Lymphocyte Reduction Model: Typically conducted in mice or rats. The test compound is administered orally, and blood samples are collected at various time points to measure the number of circulating lymphocytes. The dose required to achieve a maximal reduction in lymphocytes is a key parameter.

  • T-cell Transfer Colitis Model: This is a model of inflammatory bowel disease. Immunodeficient mice are injected with a specific subset of T cells (e.g., CD4+CD45RBhigh) that induce colitis. The efficacy of the test compound in preventing or treating the symptoms of colitis (e.g., weight loss, intestinal inflammation) is evaluated.

  • Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a widely used animal model for multiple sclerosis. Animals are immunized with myelin antigens to induce an autoimmune response against the central nervous system. The test compound's ability to prevent or reduce the clinical signs of EAE (e.g., paralysis) is assessed.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for evaluating S1P1 receptor agonists, from initial in vitro screening to in vivo efficacy studies.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding S1P Receptor Binding Assays (IC50) Functional Functional Assays (cAMP, GTPγS, Internalization) (EC50, % Agonism) Binding->Functional Potency Confirmation Selectivity Selectivity Profiling (vs. other S1P subtypes) Functional->Selectivity Characterization PK Pharmacokinetics (ADME) Selectivity->PK Candidate Selection PD Pharmacodynamics (Lymphopenia) PK->PD Exposure-Response Efficacy Efficacy Models (e.g., EAE, Colitis) PD->Efficacy Correlation

Caption: Drug Discovery Workflow for S1P1 Agonists

Conclusion

The correlation between in vitro potency and in vivo efficacy for S1P1 receptor agonists is a critical aspect of their preclinical development. While direct quantitative data for this compound remains elusive in the public sphere, the analysis of its counterparts, BMS-986104 and BMS-986166, alongside the benchmark compound Fingolimod, provides a robust framework for understanding this relationship. The data suggests that potent S1P1 agonism in in vitro functional assays translates to significant lymphocyte reduction in vivo. Furthermore, the concept of biased signaling, as observed with BMS-986104, where compounds can be full agonists in some pathways but partial agonists in others (like receptor internalization), may offer a strategy to dissociate efficacy from potential side effects. This comparative guide underscores the importance of a comprehensive preclinical characterization to predict the clinical potential of novel S1P1 receptor modulators.

References

Safety Operating Guide

Navigating the Safe Disposal of BMS-960: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with BMS-960, a potent and selective S1P1 receptor agonist, adherence to proper disposal procedures is paramount for ensuring laboratory safety and environmental responsibility.[1] In the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound, this guide provides a comprehensive framework based on established best practices for the management of chemical laboratory waste. All procedures should be conducted in strict accordance with institutional, local, state, and federal regulations.

Core Principles of Chemical Waste Disposal

The foundation of safe laboratory practice rests on the principles of waste minimization, proper segregation, clear labeling, and regulatory compliance. Before beginning any work with this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Key Handling and Storage Information
ParameterGuidelineRationale
Shipping Shipped under ambient temperature as a non-hazardous chemical.[2]Indicates stability during ordinary shipping and customs procedures.[2]
Short-Term Storage (Solid) Dry, dark, and at 0 - 4 °C (days to weeks).[2]Prevents degradation of the solid compound.
Long-Term Storage (Solid) -20 °C (months to years).[2]Ensures long-term stability of the solid compound.[2]
Stock Solution Storage 0 - 4 °C for short term (days to weeks), or -20 °C for long term (months).[2]Maintains the integrity of the compound in solution.

Standard Operating Procedure for this compound Disposal

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound and associated contaminated materials.

Waste Identification and Segregation
  • Identify Waste Streams: Accurately identify all waste containing this compound. This includes:

    • Unused or expired neat compound.

    • Contaminated solvents and reaction mixtures.

    • Aqueous solutions used in experiments.

    • Contaminated lab supplies (e.g., pipette tips, weighing paper, gloves, vials).

  • Segregate Waste: Collect this compound waste separately from other chemical waste streams to prevent potentially hazardous reactions.

Personal Protective Equipment (PPE)
  • Always wear appropriate PPE when handling this compound waste, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A laboratory coat.

  • Handle all waste transfers within a certified chemical fume hood to minimize inhalation exposure.

Waste Containment and Labeling
  • Container Selection:

    • Solid Waste: Collect in a clearly labeled, durable plastic bag or a wide-mouth container with a secure lid.

    • Liquid Waste: Use a leak-proof, screw-cap container made of a material compatible with the solvents used (e.g., high-density polyethylene (B3416737) for many organic solvents). Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[3]

  • Labeling:

    • Immediately label all waste containers with the words "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and list all other components, including solvents and their approximate concentrations or volumes.

    • Indicate the date when waste was first added to the container.

On-Site Accumulation and Storage
  • Store sealed waste containers in a designated and properly labeled satellite accumulation area.

  • This area should provide secondary containment to capture any potential leaks or spills.

  • Ensure the storage area is secure and away from general laboratory traffic.

Final Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do Not:

    • Dispose of this compound down the drain.

    • Discard this compound in the regular trash.

    • Attempt to neutralize the chemical unless it is a specifically approved institutional procedure.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

cluster_start cluster_ppe cluster_segregation cluster_containment cluster_storage cluster_disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Streams (Solid, Liquid, Contaminated Supplies) ppe->identify segregate Segregate this compound Waste identify->segregate container Select Compatible Waste Container segregate->container label Label Container: 'Hazardous Waste', Contents, Date container->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_process End: Compliant Disposal contact_ehs->end_process

Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling BMS-960 and Other Potent Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BMS-960 was not located. The following guidance is based on best practices for handling potent, bioactive small molecule compounds in a research setting. Researchers must consult the supplier's SDS for specific handling instructions and hazard information.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound or other potent bioactive research compounds. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against exposure to potent compounds. All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecificationPurpose
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended.Prevents skin contact and absorption.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Body Protection A fully buttoned lab coat. A chemically resistant apron may be required for larger quantities.Protects skin and clothing from contamination.
Respiratory Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1]Minimizes inhalation of powders or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling potent compounds is crucial for safety and research integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.

operational_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receipt Receive Compound storage Store in a cool, dry, well-ventilated area away from incompatible materials. receipt->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood experiment Perform Experiment fume_hood->experiment decontamination Decontaminate work surfaces experiment->decontamination waste_collection Collect all waste in labeled, sealed containers. decontamination->waste_collection disposal Dispose of as Hazardous Waste via institutional EHS. waste_collection->disposal

Caption: Operational workflow for handling potent bioactive compounds.

Experimental Protocols: Step-by-Step Guidance

Handling and Weighing
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment, including spatulas, weigh boats, and solvent dispensers.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.

  • Weighing: If the compound is a solid, carefully weigh the desired amount in a tared weigh boat inside the fume hood. To prevent inhalation of fine powders, consider using a filtered balance enclosure.

  • Solubilization: Add the solvent to the solid in a closed container to minimize aerosol generation.

  • Cleanup: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste through your institution's EHS department. Do not dispose of it in the regular trash or down the drain.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, labeled, and sealed hazardous waste container. The container should be clearly marked with the contents.
Contaminated Solvents Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.[2]
Empty Stock Vials Triple rinse the vial with a suitable solvent.[3] Collect the rinsate as hazardous waste.[3] After rinsing, the vial may be disposed of in the regular trash, but labels should be defaced.[3]

Important Considerations:

  • Never dispose of chemical waste by evaporation in a fume hood.[2][3]

  • All hazardous waste containers must be kept closed except when adding waste.[2][3]

  • Label all waste containers with the words "Hazardous Waste" and the full chemical name of the contents.[2]

disposal_logic start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it a liquid? is_sharp->is_liquid No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_solid Is it a solid? is_liquid->is_solid No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes ehs_pickup Arrange for EHS Pickup sharps_container->ehs_pickup liquid_waste->ehs_pickup solid_waste->ehs_pickup

Caption: Logical flow for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.